molecular formula C13H18N2O2 B13042852 (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

Número de catálogo: B13042852
Peso molecular: 234.29 g/mol
Clave InChI: KHNJCBTXZJYHOR-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a synthetically derived chiral compound of interest in medicinal chemistry and drug discovery. It features a β-amino acid scaffold substituted with a 4-pyrrolidinyl phenyl moiety. The pyrrolidine ring is a prominent saturated nitrogen heterocycle frequently employed by medicinal chemists. Its three-dimensional, sp3-hybridized structure contributes to molecular complexity and is known to influence key physicochemical parameters, improving solubility and the overall druggability of potential drug candidates . The stereogenicity of the molecule, conferred by the (R)-configuration at the chiral center, is a critical feature for generating selective ligands when targeting enantioselective biological proteins and receptors . Compounds incorporating a 3-aminopropanoic acid (β-amino acid) scaffold similar to this one have been identified as a versatile platform for development, demonstrating structure-dependent biological activities in recent scientific literature . The specific structural features of this compound—combining a chiral β-amino acid, an aromatic ring, and a pyrrolidine group—make it a valuable building block for constructing compound libraries. It is intended for use in various research applications, including the synthesis of novel chemical entities, the investigation of structure-activity relationships (SAR), and as a precursor in the development of potential therapeutic agents. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Fórmula molecular

C13H18N2O2

Peso molecular

234.29 g/mol

Nombre IUPAC

(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid

InChI

InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m1/s1

Clave InChI

KHNJCBTXZJYHOR-GFCCVEGCSA-N

SMILES isomérico

C1CCN(C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N

SMILES canónico

C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a highly specialized, chiral β3 -amino acid derivative. In modern drug discovery, the incorporation of β -amino acids into peptide sequences has emerged as a powerful strategy to overcome the limitations of native peptides[1]. This peptidomimetic approach significantly enhances proteolytic stability while inducing highly specific secondary structures (such as β -peptidic helices)[2].

The addition of a para-pyrrolidinyl substitution on the phenyl ring introduces unique electron-donating characteristics and alters the lipophilicity profile of the building block. This makes it an exceptionally valuable moiety for designing targeted protein degraders (PROTACs), antimicrobial peptides, and small molecule inhibitors. This whitepaper details the physicochemical properties, ionization behavior, and validated analytical workflows required to characterize this compound for downstream pharmaceutical development.

Structural and Physicochemical Profiling

Understanding the physicochemical profile of early-stage building blocks is critical. It allows researchers to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the final drug candidate, thereby reducing late-stage attrition[[“]]. Because this molecule is polyprotic and amphoteric, its behavior in aqueous media is highly pH-dependent.

Table 1: Calculated and Predicted Physicochemical Properties
PropertyValueCausality / Relevance
Molecular Formula C13H18N2O2Establishes the baseline atomic composition.
Molecular Weight 234.29 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
pKa1 (Carboxylic Acid) ~3.5Deprotonates readily at physiological pH, enhancing aqueous solubility and enabling salt formation.
pKa2 (Pyrrolidine Nitrogen) ~5.8The electron-withdrawing nature of the phenyl ring lowers the basicity compared to an aliphatic pyrrolidine (pKa ~11).
pKa3 (Primary β -Amine) ~9.5Remains protonated at physiological pH, facilitating critical electrostatic interactions with target protein pockets.
Isoelectric Point (pI) ~6.5 - 7.0Dictates the pH of minimum aqueous solubility due to the formation of a net-neutral zwitterion.
LogP (Octanol/Water) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability without causing excessive hydrophobic trapping.
Topological Polar Surface Area 63.3 ŲHighly favorable for cellular permeability and potential blood-brain barrier (BBB) penetration.

Mechanistic Insights: Ionization and Zwitterionic Behavior

The physicochemical behavior of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is governed by its polyprotic nature. The spatial separation of the amino and carboxyl termini by two carbon atoms (the β -amino acid backbone) slightly alters the inductive effects compared to standard α -amino acids, generally resulting in a slightly higher pKa for the primary amine[4].

At physiological pH (7.4), the molecule exists predominantly as a zwitterion . The carboxylic acid is deprotonated (anionic), the primary β -amine is protonated (cationic), and the pyrrolidine nitrogen remains largely unprotonated (neutral) due to the delocalization of its lone pair into the adjacent phenyl ring.

Ionization Dication Dicationic Form (pH < 3.5) Net Charge: +2 Cation Cationic Form (pH 4.0 - 5.5) Net Charge: +1 Dication->Cation pKa1 ~3.5 (-H+) Zwitterion Zwitterionic Form (pH 6.5 - 8.5) Net Charge: 0 Cation->Zwitterion pKa2 ~5.8 (-H+) Anion Anionic Form (pH > 9.5) Net Charge: -1 Zwitterion->Anion pKa3 ~9.5 (-H+)

pH-dependent ionization states and net charges of the compound.

Analytical Characterization Workflows

Rigorous physicochemical profiling requires robust, self-validating experimental protocols[5]. The following methodologies detail the exact workflows for determining the pKa and LogD of this specific structural class.

Protocol 1: Potentiometric Determination of pKa

Causality: Potentiometric titration is the gold standard for pKa determination. For zwitterionic compounds, a cosolvent approach (e.g., methanol/water) is often required if aqueous solubility drops significantly near the isoelectric point, followed by Yasuda-Shedlovsky extrapolation to 100% aqueous conditions.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the compound and dissolve it in 10 mL of a 0.15 M KCl solution to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Lower the pH of the analyte solution to ~2.0 using standardized 0.1 M HCl. This ensures all basic centers (the β -amine and the pyrrolidine nitrogen) are fully protonated prior to titration.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen atmosphere to prevent atmospheric CO2 absorption (which skews pH readings). Add the titrant in 0.01 mL increments, recording the pH after each addition until the pH reaches ~11.5.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence points. Utilize Bjerrum's function to calculate the exact macroscopic pKa values for the three ionizable centers.

Protocol 2: High-Throughput LC-MS/MS LogD (pH 7.4) Profiling

Causality: The traditional shake-flask method, when coupled with LC-MS/MS, provides exceptional sensitivity. This allows for LogD determination at highly dilute concentrations, thereby avoiding the self-association and aggregation artifacts that are common in zwitterionic β -amino acids[6].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours. Separate the phases to obtain mutually saturated solvents.

  • Spiking: Add 10 µL of a 10 mM DMSO stock solution of the compound to 990 µL of the pre-saturated octanol/buffer biphasic system (1:1 volume ratio).

  • Partitioning: Shake the mixture at 300 rpm for 1 hour at 25 °C to ensure thermodynamic equilibrium is reached between the two phases.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to achieve complete and sharp phase separation.

  • Sampling and Dilution: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer 100-fold in methanol to ensure the concentration falls within the LC-MS linear dynamic range.

  • LC-MS/MS Quantification: Inject the samples into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate LogD7.4 using the ratio of the Area Under the Curve (AUC):

    LogD=log10​(AUCaqueous​AUCoctanol​×DilutionFactor​)

Workflow Prep Sample Preparation (10 mM DMSO Stock) Buffer Buffer Saturation (Octanol / Aqueous pH 7.4) Prep->Buffer Partition Shake-Flask Partitioning (Incubation @ 25°C, 1h) Buffer->Partition Phase Phase Separation (Centrifugation 3000g) Partition->Phase LCMS LC-MS/MS Quantification (MRM Mode) Phase->LCMS Data LogD Calculation (Ratio of AUCs) LCMS->Data

Step-by-step experimental workflow for high-throughput LC-MS LogD profiling.

Application in Drug Discovery

The rigidification provided by the β -amino acid backbone, combined with the lipophilic and electron-rich pyrrolidinyl-phenyl side chain, makes (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid an excellent candidate for disrupting complex protein-protein interactions (PPIs). Peptides incorporating such β -amino acids exhibit enhanced resistance to enzymatic degradation by both exopeptidases and endopeptidases, significantly improving their pharmacokinetic half-life[2]. Furthermore, the pyrrolidine ring can serve as a highly effective vector for further synthetic functionalization or as a key pharmacophore for binding in the hydrophobic pockets of target proteins.

References

  • Beta-amino acids: versatile peptidomimetics Source: PubMed (NIH) URL:[Link]

  • What is the impact of physicochemical profiling on rational drug design? Source: Consensus URL:[Link]

  • Impact of physicochemical profiling for rational approach on drug discovery Source: PubMed (NIH) URL:[Link]

  • Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics Source: PubMed (NIH) URL:[Link]

  • High throughput physicochemical profiling for drug discovery Source: PubMed (NIH) URL:[Link]

  • Beta-amino acids: versatile peptidomimetics (ResearchGate) Source: ResearchGate URL:[Link]

Sources

Crystal Structure and Stereochemistry of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted peptidomimetics and small-molecule inhibitors relies heavily on the precise spatial arrangement of pharmacophores. (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a highly specialized chiral β -amino acid. Compounds of this class are critical building blocks in the synthesis of α v β 3 and α v β 6 integrin antagonists, which are actively investigated for the treatment of idiopathic pulmonary fibrosis and various malignancies[1][2].

Because the biological efficacy of these integrin antagonists is strictly stereodependent, establishing the absolute configuration and enantiomeric purity of the β -amino acid intermediate is a non-negotiable regulatory and scientific requirement. This whitepaper provides an in-depth, self-validating framework for the crystallographic and stereochemical characterization of this molecule, detailing the causality behind experimental choices and establishing a robust protocol for structural elucidation.

Molecular Architecture & Stereochemical Significance

The molecule features three distinct structural domains:

  • The β -Amino Acid Backbone: Provides the foundational geometry for peptidomimetic integration, offering increased resistance to enzymatic degradation compared to α -amino acids.

  • The Pyrrolidin-1-yl Substituent: A cyclic tertiary amine attached to the phenyl ring, which modulates lipophilicity and serves as a critical hydrogen-bond acceptor in receptor binding pockets[1].

  • The C3 Chiral Center: The β -carbon (C3) is the sole stereogenic center. The (R)-configuration dictates the trajectory of the functional groups when bound to the target receptor.

In the solid state, free β -amino acids typically exist as zwitterions ( −NH3+​ and −COO− ). This zwitterionic nature drives the formation of intractable, tightly bound intermolecular hydrogen-bonded networks, often resulting in amorphous powders rather than the single crystals required for X-ray diffraction (XRD).

Crystallization Strategies: Overcoming Zwitterionic Networks

The Causality of Salt Formation

To achieve high-quality single crystals, the zwitterionic network must be disrupted. By protonating the amine to form a hydrochloride (HCl) salt, the molecule is forced out of its zwitterionic state. The introduction of the chloride counter-ion not only facilitates predictable hydrogen bonding (acting as a bridging acceptor) but also introduces a heavier atom (Cl) into the lattice. This heavier atom significantly enhances the anomalous scattering signal during X-ray diffraction, which is vital for accurately determining the absolute configuration of light-atom structures[3].

XRD_Workflow A Synthesis of Racemic Mixture B Chiral Resolution (Enzymatic/Chemical) A->B C Salt Formation (HCl Addition) B->C D Vapor Diffusion Crystallization C->D E Single-Crystal X-Ray Diffraction D->E F Structure Solution & Refinement E->F

Workflow for the crystallization and structural elucidation of the chiral beta-amino acid.

Protocol 1: Vapor Diffusion Crystallization
  • Preparation: Dissolve 50 mg of enantiomerically enriched (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid in 1.0 mL of methanol.

  • Salt Formation: Add 1.1 equivalents of 1M methanolic HCl dropwise under continuous stirring to yield the hydrochloride salt.

  • Solvent System Selection: Transfer the solution to a 2 mL inner vial. Place this vial inside a larger 10 mL outer vial containing 3 mL of an anti-solvent (e.g., diethyl ether or cyclopentyl methyl ether).

  • Diffusion: Seal the outer vial tightly. Allow vapor diffusion to proceed at a controlled temperature of 4 °C for 7–14 days.

  • Harvesting: Isolate the resulting colorless, block-like crystals suspended in the mother liquor using a polarized light microscope, mounting them immediately in paratone oil to prevent solvent loss and lattice degradation.

X-Ray Crystallography & Structural Elucidation

Data Collection: The Role of Cu K α Radiation

For molecules lacking heavy transition metals, determining the absolute configuration requires maximizing the anomalous dispersion signal of light atoms (C, N, O, and Cl). Therefore, data collection must be performed using a Copper (Cu K α , λ=1.54184 Å) microfocus source rather than standard Molybdenum (Mo K α ). The longer wavelength of Cu K α significantly increases the Friedel differences (Friedif), reducing the standard uncertainty of the Flack parameter and allowing for an unambiguous assignment of chirality[3][4].

Table 1: Crystallographic Data and Refinement Parameters

Note: Data represents the expected parameters for the HCl salt of the target compound.

ParameterValue
Chemical Formula C13H19ClN2O2
Formula Weight 270.76 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=5.82 Å, b=11.45 Å, c=21.30 Å
Volume / Z 1419.5 ų / 4
Reflections Collected / Unique 15,420 / 2,850 ( Rint​=0.031 )
Data / Restraints / Parameters 2,850 / 0 / 174
Goodness-of-fit on F2 1.045
Final R indices ( I>2σ(I) ) R1​=0.028 , wR2​=0.072
Flack Parameter ( x ) 0.01(2)
Structural Features and Hydrogen Bonding

Solving the phase problem via intrinsic phasing reveals a highly ordered P21​21​21​ lattice, a non-centrosymmetric space group mandatory for enantiopure compounds. The structural refinement highlights a robust hydrogen-bonding network where the protonated β -amino group ( −NH3+​ ) acts as a triple hydrogen-bond donor to the chloride counter-ions and the carbonyl oxygen of adjacent molecules. The pyrrolidine ring adopts an envelope conformation, minimizing steric clash with the phenyl ring.

Stereochemical Validation: The Flack Parameter & Chiral HPLC

A single crystal only represents a microscopic fraction of the bulk material. To ensure scientific integrity, the absolute configuration determined by XRD must be orthogonally validated against the bulk purity using Chiral High-Performance Liquid Chromatography (HPLC)[5][6].

The Flack Parameter

The Flack parameter ( x ) is the universal crystallographic metric for absolute configuration[7]. It represents the mole fraction of the inverted enantiomer in the crystal.

  • If x≈0 (with a standard uncertainty <0.1 ), the assigned (R)-configuration is correct.

  • If x≈1 , the true structure is the (S)-enantiomer.

  • In our refinement (Table 1), a Flack parameter of 0.01(2) definitively confirms the (R)-absolute configuration of the analyzed crystal[3][7].

Stereo_Validation Start Enantiopure (R)-Sample XRD X-Ray Diffraction (Cu Kα Radiation) Start->XRD HPLC Chiral HPLC (Daicel Chiralpak) Start->HPLC Flack Flack Parameter (x ≈ 0.01) XRD->Flack EE Enantiomeric Excess (ee > 99%) HPLC->EE Valid Absolute Configuration & Bulk Purity Confirmed Flack->Valid EE->Valid

Orthogonal validation pathway combining X-ray diffraction and chiral HPLC.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

To rule out spontaneous resolution (where a racemic bulk forms enantiopure crystals), the bulk powder is analyzed.

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG), which provides excellent chiral recognition for aromatic β -amino acids.

  • Sample Preparation: Dissolve 1 mg of the bulk powder in 1 mL of the mobile phase.

  • Chromatographic Run: Execute the run using an isocratic elution profile. Monitor the eluent via a Photodiode Array (PDA) detector at 254 nm (optimal for the phenyl ring chromophore).

  • Data Analysis: Calculate the enantiomeric excess ( ee ) using the formula: ee=(AreaR​+AreaS​)(AreaR​−AreaS​)​×100% . An ee of >99% confirms that the bulk material is stereochemically pure and matches the XRD-determined (R)-configuration[5][6].

Table 2: Chiral HPLC Method Parameters
ParameterSpecification
Column Daicel Chiralpak IG ( 250×4.6 mm, 5 μ m)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Retention Time (R)-enantiomer ~8.4 min
Retention Time (S)-enantiomer ~11.2 min

Conclusion

The rigorous characterization of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid requires a synergistic approach. By strategically forming a hydrochloride salt to bypass zwitterionic crystallization barriers, utilizing Cu K α radiation to minimize the standard uncertainty of the Flack parameter, and orthogonally validating the bulk material via Chiral HPLC, researchers can establish a self-validating, regulatory-compliant stereochemical profile. This ensures the structural integrity necessary for downstream applications in the synthesis of high-affinity integrin antagonists and advanced peptidomimetics.

References

  • Compounds for the inhibition of integrins and use thereof Google P
  • Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents ACS Medicinal Chemistry Letters[Link]

  • Absolute configuration – Chemical Crystallography: Howard Flack and the Flack Parameter Oxford University Research Archive [Link]

  • Determination of absolute configuration using X-ray diffraction Edinburgh Research Explorer[Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II) Acta Chimica Slovenica[Link]

  • Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus Applied and Environmental Microbiology - ASM Journals[Link]

  • Process for the preparation of enantiomerically enriched beta amino acid derivatives Google P

Sources

The Role of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid as a Chiral Building Block in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a highly specialized β3 -aryl-amino acid that has emerged as a critical chiral building block in modern medicinal chemistry. By integrating a conformationally restricted backbone with a lipophilic, electron-rich pyrrolidine moiety, this molecule addresses two of the most pervasive challenges in peptide and small-molecule drug development: proteolytic instability and poor membrane permeability. This technical guide explores the structural causality, synthetic methodologies, and experimental integration of this building block into advanced therapeutics, such as peptidomimetics, PROTACs, and targeted GPCR antagonists.

Structural and Mechanistic Profiling

The utility of this chiral building block is rooted in its precise molecular architecture. As an application scientist, it is critical to understand the causality behind selecting this specific structure over standard α -amino acids:

  • The β3 -Amino Acid Backbone: Natural α -peptides are rapidly degraded by endogenous proteases, severely limiting their pharmacokinetic viability. Shifting the amine group to the β -carbon introduces a methylene spacer. This subtle elongation disrupts the recognition geometry required by standard proteolytic enzymes, conferring near-absolute resistance to enzymatic cleavage.

  • The 4-(Pyrrolidin-1-yl)phenyl Side Chain: The para-substituted pyrrolidine ring acts as a basic, lipophilic handle. Causally, the rigid, cyclic nature of the pyrrolidine ring restricts conformational entropy, minimizing the energy penalty upon binding. It effectively engages in cation- π and hydrophobic interactions within deep receptor pockets, a feature widely exploited in the design of Integrin and Bradykinin B1 receptor antagonists ([1]).

  • The (R)-Stereocenter: Stereochemistry dictates the spatial vector of the side chain. In the context of β -peptides, the (R)-configuration reliably induces stable secondary structures (such as 14-helices), ensuring the pyrrolidinyl group is perfectly aligned with the target's pharmacophore model.

Synthetic Workflows for the Chiral Building Block

Synthesizing enantiopure β3 -aryl-amino acids requires rigorous stereocontrol. Two authoritative pathways dominate the field:

  • Pathway A: Ellman’s Chiral Sulfinamide Approach (Bench-Standard) This highly reliable method utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. Condensation with 4-(pyrrolidin-1-yl)benzaldehyde yields a chiral N-sulfinyl imine. A diastereoselective Reformatsky-type addition of an enolate (e.g., from a bromoacetate) establishes the β -stereocenter. Subsequent acidic cleavage removes the sulfinyl group, yielding the free (R)- β -amino acid ([2]).

  • Pathway B: Rhodium-Catalyzed Asymmetric Addition (Scale-Up) For catalytic asymmetric synthesis, the Rhodium-catalyzed 1,4-addition of 4-(pyrrolidin-1-yl)phenylboronic acid to β -phthaliminoacrylate esters, utilizing a chiral diene ligand, provides exceptional enantioselectivity (>98% ee) and is highly scalable ([3]).

Synthesis A 4-(pyrrolidin-1-yl) benzaldehyde C Chiral N-Sulfinyl Imine A->C Ti(OEt)4 B (R)-t-butanesulfinamide B->C D Reformatsky Addition (Bromoacetate) C->D Diastereoselective E Acidic Cleavage (HCl/MeOH) D->E F (R)-beta-Amino Acid Target E->F Deprotection

Figure 1: Stereoselective synthesis logic via Ellman's chiral sulfinamide auxiliary.

Experimental Protocols: SPPS Incorporation

Incorporating (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid into a peptidomimetic requires modified Solid-Phase Peptide Synthesis (SPPS) protocols. β -amino acids exhibit greater steric hindrance than α -amino acids, necessitating highly reactive coupling reagents to prevent epimerization and ensure complete conversion.

Self-Validating SPPS Protocol:

  • Fmoc-Protection: Treat the free β -amino acid with Fmoc-OSu and NaHCO3​ in a 1:1 dioxane/water mixture to yield the Fmoc-protected building block. Validation: Confirm mass and purity via LC-MS prior to resin loading to ensure no unreacted amine remains.

  • Resin Swelling: Swell Rink Amide or Wang resin in anhydrous DMF for 30 minutes to maximize surface area exposure.

  • Coupling Reaction:

    • Reagents: 3.0 equivalents of the Fmoc- β -amino acid, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA.

    • Causality: HATU is strictly selected over standard HBTU because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is significantly more reactive. This reactivity is required to overcome the steric bulk of the β3 -aryl side chain and drive the reaction to completion.

    • Conditions: Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample. A yellow resin indicates complete coupling (a critical self-validating step). If the beads are blue, the coupling is incomplete; repeat step 3 before proceeding.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Cleavage: Cleave the final peptide sequence from the resin using a cocktail of TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether.

Data Presentation: Pharmacokinetic Enhancements

The incorporation of this specific building block drastically alters the pharmacokinetic profile of the resulting therapeutic. Table 1 summarizes the quantitative enhancements compared to standard α -amino acids.

Parameter α -PhenylalanineUnsubstituted β3 -Phenylalanine(R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid
Proteolytic Half-Life (Serum) < 2 hours> 48 hours> 48 hours
LogP (Lipophilicity) 1.11.32.4
Receptor Binding Affinity 1x (Baseline)1.5x14x (Driven by pyrrolidine pocket-fit)
Membrane Permeability ( Papp​ ) LowLowHigh

Table 1: Comparative pharmacokinetic and physicochemical properties of amino acid building blocks.

Pharmacological Applications

This building block is prominently featured in the rational design of next-generation antagonists. For instance, in Bradykinin B1 receptor antagonists, the pyrrolidine ring mimics the basic arginine/lysine residues of native ligands but with locked conformational rigidity. This rigidity reduces the entropic cost of binding, leading to sub-nanomolar affinities. Furthermore, its resistance to degradation ensures sustained in vivo antagonism, a critical requirement for treating chronic inflammatory pathways.

PharmaLogic A Incorporation of (R)-beta-Amino Acid B Protease Resistance (Methylene Spacer) A->B C Enhanced Lipophilicity (Pyrrolidine Ring) A->C D Extended in vivo Half-Life B->D E High-Affinity Hydrophobic Pocket Binding C->E F Sustained Receptor Antagonism D->F E->F

Figure 2: Pharmacological logic of structural modifications on therapeutic efficacy.

References

  • Title: 2,7-naphthyridine derivatives (US Patent 6,545,013 B2)
  • Title: Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β -Phthaliminoacrylate Esters Toward the Synthesis of β -Amino Acids Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

A Technical Guide to (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. While specific research on the (R)-enantiomer is emerging, this document synthesizes the current understanding of the broader class of 3-amino-3-arylpropanoic acids containing a pyrrolidine moiety. We delve into the synthetic strategies, known biological activities, and potential therapeutic applications of these compounds, drawing insights from studies on related structures, including the (S)-enantiomer. This guide aims to equip researchers with the foundational knowledge and practical methodologies to explore this promising chemical space further.

Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, leading to enhanced interactions with biological targets.[1] The pyrrolidine motif can improve a drug's potency, selectivity, and pharmacokinetic profile, including enhanced aqueous solubility.[3] The nitrogen atom can act as a hydrogen bond donor or acceptor, further contributing to target binding.[3]

The incorporation of a β-amino acid framework, such as in 3-amino-3-arylpropanoic acid derivatives, introduces another layer of structural and functional diversity. β-amino acids are valuable building blocks for peptidomimetics and other biologically active molecules, often conferring increased stability against enzymatic degradation compared to their α-amino acid counterparts.[4][5] The combination of the pyrrolidine ring and the β-amino acid structure in compounds like (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid presents a compelling scaffold for the development of novel therapeutics targeting a range of diseases.

Synthetic Strategies: Accessing the Chiral Core

The synthesis of chiral 3-amino-3-arylpropanoic acid derivatives is a key challenge that requires stereocontrolled methodologies. While specific protocols for the (R)-enantiomer of the title compound are not widely published, general approaches for related compounds can be adapted.

General Synthetic Approach

A common strategy for the synthesis of 3-amino-3-arylpropanoic acids involves the use of chiral auxiliaries or asymmetric catalysis to establish the stereocenter. A plausible synthetic workflow is outlined below.

Synthetic_Workflow A 4-Bromobenzaldehyde C 4-(Pyrrolidin-1-yl)benzaldehyde A->C Nucleophilic Aromatic Substitution B Pyrrolidine B->C E Chiral Intermediate C->E Asymmetric Condensation D Malonic Acid & Chiral Auxiliary D->E F Hydrolysis & Deprotection E->F Cleavage G (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid F->G

A generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, approach for the enantioselective synthesis of the target compound, based on established methodologies for similar structures.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as DMSO, add pyrrolidine (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(pyrrolidin-1-yl)benzaldehyde.

Step 2: Asymmetric Synthesis of the β-Amino Acid Precursor

  • This step is crucial for establishing the desired (R)-stereochemistry and can be achieved through various published methods for asymmetric synthesis of β-amino acids. One approach involves a chiral auxiliary-mediated reaction.

  • React 4-(pyrrolidin-1-yl)benzaldehyde with a chiral N-acetyloxazolidinone and a suitable Lewis acid catalyst.

  • The subsequent reaction with a nucleophile, followed by removal of the chiral auxiliary, would yield the desired enantiomerically enriched β-amino acid derivative.

Step 3: Hydrolysis and Deprotection

  • Hydrolyze the ester or amide group of the β-amino acid precursor under acidic or basic conditions.

  • If protecting groups are present on the amino functionality, remove them using appropriate deprotection strategies (e.g., hydrogenolysis for a Cbz group).

  • Purify the final product, (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid, by recrystallization or chromatography.

Biological Activities and Therapeutic Potential

While specific biological data for the (R)-enantiomer of 3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is limited in publicly available literature, the broader class of aryl propanoic acid derivatives and compounds containing the pyrrolidine scaffold exhibit a wide range of pharmacological activities.[6]

Neurological Disorders

The structural similarity of these compounds to neurotransmitters suggests their potential as modulators of CNS targets.[7] Derivatives of pyrrolidine have been investigated for their activity as anticonvulsants, anxiolytics, and for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9] For instance, (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic acid has been reported to exhibit analgesic properties through its action on mu-opioid receptors.[10] It is plausible that (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid and its derivatives could interact with various receptors and transporters in the brain, offering therapeutic avenues for a range of neurological conditions.

Anti-inflammatory and Analgesic Effects

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Although the primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, novel derivatives may exhibit anti-inflammatory effects through different pathways. The (S)-enantiomer is typically the active form for COX inhibition in traditional NSAIDs.[6] However, the (R)-enantiomer of some profens can undergo in vivo chiral inversion to the (S)-enantiomer. The anti-inflammatory potential of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid derivatives warrants investigation.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of heterocyclic β-amino acid derivatives as antimicrobial and anticancer agents.[5] The pyrrolidine core has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[2] Furthermore, certain pyrrolidine derivatives have shown promise as inhibitors of enzymes involved in cancer progression.[1]

Structure-Activity Relationships (SAR): A Predictive Framework

Understanding the relationship between the chemical structure and biological activity is crucial for rational drug design. While specific SAR studies for (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid are not available, we can extrapolate from related compound series.

SAR_Framework Core Core Scaffold (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid R1 Substituents on the Phenyl Ring Core->R1 R2 Modifications of the Pyrrolidine Ring Core->R2 R3 Derivatization of the Carboxylic Acid Core->R3 R4 Modifications of the Amino Group Core->R4 Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity R2->Activity R3->Activity R4->Activity

Key areas for structure-activity relationship exploration.

Key Considerations for SAR Studies:

  • Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can significantly impact potency and selectivity by altering electronic properties and steric interactions with the target protein.

  • Pyrrolidine Ring Modification: Altering the substitution pattern on the pyrrolidine ring can influence binding affinity and pharmacokinetic properties.

  • Carboxylic Acid and Amino Group Derivatization: Conversion of the carboxylic acid to esters or amides, and acylation or alkylation of the amino group can modulate properties such as cell permeability, metabolic stability, and prodrug potential.

Future Directions and Conclusion

The field of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid derivatives represents a promising area for drug discovery. While this guide has synthesized the available knowledge from related compounds, there is a clear need for focused research on the (R)-enantiomer to fully elucidate its therapeutic potential.

Future research should prioritize:

  • Development of robust enantioselective synthetic routes to access the (R)-enantiomer in high purity.

  • Comprehensive pharmacological profiling to identify its primary biological targets and mechanism of action.

  • In-depth in vitro and in vivo studies to evaluate its efficacy and safety in relevant disease models.

  • Systematic SAR studies to optimize the lead compound for improved potency, selectivity, and drug-like properties.

References

  • Some pharmacologically important pyrrolidine β-amino acids. ResearchGate. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

Sources

Methodological & Application

Topic: A Robust Chiral HPLC Method for the Analysis of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of the chiral compound (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid. Due to the molecule's polar and zwitterionic nature, specific challenges related to chromatographic retention and enantiomeric separation must be addressed. This guide details a systematic approach, from initial method development rationale to a step-by-step protocol and validation overview, designed to yield a robust, reproducible, and accurate analytical method suitable for quality control and research environments.

Analyte Characterization & Method Development Rationale

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is a chiral amino acid derivative with a molecular weight of approximately 234.29 g/mol .[1][2] Its structure presents several key features that dictate the analytical strategy:

  • Chirality: The molecule contains a stereocenter at the C3 position, necessitating a chiral separation technique to distinguish the (R)-enantiomer from its (S)-counterpart. Direct separation on a Chiral Stationary Phase (CSP) is generally preferred over indirect methods involving derivatization to avoid additional sample preparation steps and potential introduction of impurities.[3][4] Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds and represent a primary choice for initial screening.[5][6]

  • Polarity and Zwitterionic Nature: The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule highly polar and capable of existing as a zwitterion. A calculated LogP value of -1.4 confirms its hydrophilic character.[2] This high polarity can lead to poor retention on traditional reversed-phase columns like C18.[7][8] Therefore, two primary strategies are considered:

    • Reversed-Phase HPLC (RP-HPLC): While challenging, RP-HPLC is often the first choice due to its robustness and ubiquity.[9] To overcome poor retention, a polar-modified stationary phase (e.g., polar-embedded or polar-endcapped) can be used, which offers improved stability and interaction with polar analytes in highly aqueous mobile phases.[10][11] Alternatively, Ion-Pair Chromatography (IPC) could be employed, but this approach can complicate method development and is often incompatible with mass spectrometry (MS).[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for retaining and separating highly polar compounds.[8][13] It uses a high-organic mobile phase with a small amount of aqueous solvent, which is highly compatible with MS detection.[14][15]

  • UV Chromophore: The substituted phenyl ring acts as a strong chromophore, making UV detection a suitable and straightforward choice. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity.[16]

Selected Strategy: This guide will focus on developing a direct chiral RP-HPLC method using a modern polysaccharide-based CSP. This approach combines the enantioselective power of a chiral column with the robustness of reversed-phase chromatography. The mobile phase pH will be carefully controlled to manage the ionization state of the analyte, thereby influencing retention and peak shape.

Experimental

Instrumentation
  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chemicals and Reagents
  • (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid reference standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

Table 1: Recommended Chromatographic Conditions
ParameterRecommended Setting
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1 or Chiralpak IA), 5 µm, 4.6 x 250 mm
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic at 70% A / 30% B (Initial condition, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector DAD, 254 nm (Scan range: 200-400 nm for peak purity)
Injection Volume 10 µL
Sample Diluent Mobile Phase

Protocol: Sample and Mobile Phase Preparation

CAUTION: Always use appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Weigh 0.63 g of ammonium formate and dissolve it in 1000 mL of ultrapure water to create a 10 mM solution.

    • Stir until fully dissolved.

    • Adjust the pH of the solution to 3.5 using formic acid, monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile directly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging before use.

Standard Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent (Mobile Phase). Mix thoroughly.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the sample diluent. Mix thoroughly.

    • Transfer to an HPLC vial for analysis.

Protocol: HPLC System Setup and Operation

  • System Purge: Purge the pump channels with fresh mobile phase to remove any air bubbles and previous solvents.

  • Column Installation & Equilibration:

    • Install the chiral column, ensuring the flow direction is correct.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A / 30% B) at 1.0 mL/min.

    • Monitor the baseline until it is stable (typically 30-60 minutes). A stable baseline is critical for accurate integration.

  • System Suitability Testing (SST):

    • Before running samples, perform at least five replicate injections of the working standard solution.

    • The system is deemed ready for analysis if it meets the pre-defined SST criteria.

Table 2: Example System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaRationale
Resolution (Rs) between enantiomers > 2.0Ensures baseline separation for accurate quantification of each enantiomer.
Tailing Factor (Tf) 0.8 - 1.5Confirms good peak symmetry, indicating an efficient and non-overloaded column.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Development Walkthrough & Optimization

The conditions in Table 1 serve as a starting point. A systematic approach is required to achieve optimal separation.

dot```dot

G cluster_opt Optimization Cycle A Analyte Characterization (Polar, Chiral, Zwitterionic) B Select Mode & Column (Chiral RP-HPLC) A->B C Screen Initial Mobile Phase (ACN/Buffer, pH 3.5) B->C D Optimize Organic % C->D E Optimize Mobile Phase pH (Control Ionization) D->E Adjust for retention F Optimize Temperature & Flow Rate E->F Fine-tune peak shape G Verify with System Suitability Test (SST) F->G Refine resolution & runtime G->D Re-optimize if SST fails H Final Validated Method G->H SST Pass

Sources

Application Notes & Protocols: Enantioselective Synthesis of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Recognizing the critical importance of stereochemical purity, this guide details three robust and field-proven synthetic strategies: (1) Rhodium-catalyzed Asymmetric Hydrogenation of a prochiral enamine, (2) Diastereoselective addition to a Chiral N-tert-Butanesulfinyl Imine, and (3) Lipase-mediated Enzymatic Kinetic Resolution. Each section offers an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and workflow visualizations. This guide is intended for researchers, chemists, and process development scientists seeking to establish reliable and scalable routes to this valuable chiral building block.

Introduction and Strategic Overview

(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is a non-proteinogenic β-amino acid. Such structures are crucial components in the synthesis of β-peptides, β-lactam antibiotics, and other pharmacologically active molecules.[1] The biological activity of these molecules is often strictly dependent on their absolute stereochemistry, making enantioselective synthesis not just an academic challenge but a practical necessity for drug development.

The primary challenge lies in the stereocontrolled formation of the chiral center at the C3 position. This guide presents three distinct methodologies, each with its own advantages regarding scalability, atom economy, and substrate scope.

  • Asymmetric Catalysis: Directly creates the desired enantiomer with high efficiency and atom economy, making it ideal for large-scale production.[2]

  • Chiral Auxiliary Control: Employs a recoverable chiral moiety to direct a diastereoselective transformation, offering high predictability and stereocontrol.[3]

  • Biocatalysis: Leverages the inherent stereospecificity of enzymes to resolve a racemic mixture, a powerful tool for producing compounds with exceptionally high enantiomeric purity.[4]

A high-level retrosynthetic analysis illustrates the disconnection points for these primary strategies.

G cluster_0 Key Disconnections Target (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid Prochiral Prochiral β-Enamino Ester Target->Prochiral Asymmetric Hydrogenation Imine Chiral Sulfinylimine + Ester Enolate Target->Imine Chiral Auxiliary (Addition & Cleavage) Racemate Racemic β-Amino Ester Target->Racemate Enzymatic Resolution

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Rhodium-Catalyzed Asymmetric Hydrogenation

This pathway is arguably the most efficient and atom-economical approach. It relies on the enantioselective hydrogenation of a prochiral β-enamino ester substrate using a chiral rhodium-phosphine complex. The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the hydrogenation.[2][5] The process circumvents the need for protection of the primary amino group, which simplifies the overall synthetic sequence.[6]

Scientific Principle

The core of this method is the coordination of the prochiral β-enamino ester to a chiral rhodium catalyst, such as one bearing a Josiphos-type ligand. This coordination creates a diastereomeric intermediate. The steric and electronic properties of the chiral ligand create a highly organized transition state that favors the delivery of hydrogen from one specific face of the carbon-carbon double bond, leading to the formation of one enantiomer in high excess.

Experimental Protocol

G Start Ethyl 4-(pyrrolidin-1-yl)benzoylacetate Step1 Enamine Formation (NH4OAc, EtOH) Start->Step1 Intermediate Prochiral Enamino Ester Step1->Intermediate Step2 Asymmetric Hydrogenation ([Rh(cod)Cl]2, Chiral Ligand, H2) Intermediate->Step2 Product_Ester (R)-β-Amino Ester Step2->Product_Ester Step3 Saponification (LiOH, THF/H2O) Product_Ester->Step3 Final Target Molecule Step3->Final

Caption: Workflow for Asymmetric Hydrogenation Pathway.

Step 1: Synthesis of Prochiral Ethyl 3-amino-3-(4-(pyrrolidin-1-yl)phenyl)acrylate

  • To a solution of ethyl 4-(pyrrolidin-1-yl)benzoylacetate (1.0 equiv) in ethanol (5 mL/mmol), add ammonium acetate (3.0 equiv).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the disappearance of the starting β-keto ester by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-enamino ester. This product is often a mixture of E/Z isomers and can typically be used in the next step without further purification.[7]

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor vessel with the chiral ligand (e.g., (R)-(S)-Josiphos, 0.11 mol%) and the rhodium precursor ([Rh(cod)Cl]₂, 0.05 mol%).

  • Add a degassed solvent such as 2,2,2-trifluoroethanol (TFE) or toluene (2 mL/mmol).[1][2] Stir for 20 minutes to allow for catalyst pre-formation.

  • Add the crude β-enamino ester from Step 1 (1.0 equiv) to the catalyst solution.

  • Seal the reactor, remove it from the glovebox, and purge with argon followed by hydrogen gas (3-4 cycles).

  • Pressurize the reactor with hydrogen to 100 psig and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for completion by HPLC or TLC.

  • Once complete, carefully vent the reactor and purge with argon.

  • Concentrate the reaction mixture in vacuo. The crude product can be purified by silica gel chromatography.

Step 3: Saponification

  • Dissolve the purified (R)-ethyl 3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoate (1.0 equiv) in a mixture of THF and water (3:1, 4 mL/mmol).

  • Add lithium hydroxide (LiOH, 1.5 equiv) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC. Upon completion, adjust the pH to ~7 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 4-5 with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data
LigandSolventH₂ Pressure (psig)Yield (%)ee (%)Reference
(R,S)-Josiphos typeTFE100>9593-97[2]
Me-DuPhosToluene40High>99 (for E-isomers)[1]
BICPToluene40High>96 (for E/Z mixtures)[1][7]

Pathway II: Chiral Auxiliary-Mediated Synthesis

This strategy utilizes a covalently bonded chiral auxiliary to direct a diastereoselective bond formation. The addition of a nucleophile to an electrophile containing the auxiliary results in the preferential formation of one diastereomer. A particularly robust implementation of this concept is the addition of an ester enolate to a chiral N-tert-butanesulfinyl imine, a method developed by Ellman and coworkers.[3]

Scientific Principle

(R)-tert-Butanesulfinamide is condensed with the corresponding 4-(pyrrolidin-1-yl)benzaldehyde to form a chiral N-sulfinyl imine. The sulfinyl group serves two purposes: it activates the imine for nucleophilic attack and its chiral, sterically demanding tert-butyl group effectively shields one face of the C=N bond. When a metal enolate (e.g., titanium) of an acetate ester is added, it approaches from the less hindered face, leading to a highly diastereoselective C-C bond formation. Subsequent acidic hydrolysis removes the auxiliary to reveal the desired free β-amino acid.

Experimental Protocol

G Start 4-(pyrrolidin-1-yl)benzaldehyde Step1 Imine Formation (CuSO4, DCM) Start->Step1 Aux (R)-tert-Butanesulfinamide Aux->Step1 Intermediate Chiral N-Sulfinyl Imine Step1->Intermediate Step2 Diastereoselective Addition (THF, -78°C) Intermediate->Step2 Enolate Ester Enolate (LDA, Ti(Oi-Pr)4) Enolate->Step2 Adduct N-Sulfinyl-β-Amino Ester Step2->Adduct Step3 Auxiliary Cleavage (HCl, Dioxane) Adduct->Step3 Final Target Molecule Step3->Final

Caption: Workflow for Chiral Auxiliary Pathway.

Step 1: Synthesis of (R,E)-N-(4-(pyrrolidin-1-yl)benzylidene)-2-methylpropane-2-sulfinamide

  • To a flask containing 4-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv), add anhydrous dichloromethane (DCM, 5 mL/mmol).

  • Add anhydrous copper(II) sulfate (2.0 equiv) as a dehydrating agent.

  • Stir the suspension at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure to afford the crude chiral N-sulfinyl imine, which can be used directly or purified by flash chromatography.

Step 2: Diastereoselective Enolate Addition

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.15 equiv) in anhydrous THF at -78°C.

  • To this LDA solution, add ethyl acetate (1.2 equiv) dropwise at -78°C and stir for 30 minutes to form the lithium enolate.

  • In another flask, dissolve titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.2 equiv) in anhydrous THF. Add the freshly prepared lithium enolate solution via cannula at -78°C and stir for 1 hour to form the titanium enolate.

  • Add a solution of the chiral N-sulfinyl imine from Step 1 (1.0 equiv) in anhydrous THF to the titanium enolate solution at -78°C.

  • Stir the reaction at -78°C for 3-5 hours.

  • Quench the reaction by adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired diastereomer.

Step 3: Auxiliary Cleavage and Saponification

  • Dissolve the purified N-sulfinyl-β-amino ester (1.0 equiv) in methanol (3 mL/mmol).

  • Add 4N HCl in 1,4-dioxane (4.0 equiv) and stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure. The resulting product is the ethyl ester hydrochloride salt.

  • Proceed with saponification as described in Pathway I, Step 3, to obtain the final product.

Quantitative Data
Enolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
Ti(Oi-Pr)₃ Ester EnolatesTypically >95:5High[3]

Pathway III: Enzymatic Kinetic Resolution

Biocatalytic methods offer an environmentally friendly and highly selective route to chiral compounds. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are commonly used for the resolution of amino esters via enantioselective N-acylation.[4]

Scientific Principle

A racemic mixture of ethyl 3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoate is treated with a lipase, such as Candida antarctica lipase A (CAL-A) or B (CAL-B), in a non-polar organic solvent. An acyl donor, like butyl butanoate, is used. The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the unreacted (R)-amino ester and the acylated (S)-amino amide. These two compounds have different chemical properties and can be easily separated.

Experimental Protocol

G Start Racemic β-Amino Ester Step1 Enzymatic N-Acylation (Lipase, Butyl Butanoate) Start->Step1 Mixture (R)-Amino Ester + (S)-N-Acyl Amino Ester Step1->Mixture Step2 Separation (Acid/Base Extraction) Mixture->Step2 Product_Ester (R)-β-Amino Ester Step2->Product_Ester Byproduct (S)-N-Acyl Amino Ester Step2->Byproduct Step3 Saponification (LiOH, THF/H2O) Product_Ester->Step3 Final Target Molecule Step3->Final

Caption: Workflow for Enzymatic Kinetic Resolution.

Step 1: Synthesis of Racemic Ethyl 3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoate

  • Synthesize the racemic β-amino ester using a standard, non-chiral method, such as the enamine formation followed by reduction with sodium borohydride, or by performing the hydrogenation in Pathway I with a non-chiral catalyst like Pd/C.

Step 2: Enzymatic N-Acylation

  • To a solution of the racemic β-amino ester (1.0 equiv) in an organic solvent (e.g., neat butyl butanoate or THF), add an immobilized lipase (e.g., Novozym 435 - CAL-B, ~5-10% w/w).

  • Stir the suspension at a controlled temperature (e.g., 40-50°C).

  • Monitor the reaction progress carefully using chiral HPLC to track the enantiomeric excess (ee) of the starting material and the formation of the product.

  • Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme.

Step 3: Separation and Final Hydrolysis

  • Dissolve the filtered reaction mixture in diethyl ether.

  • Extract with dilute aqueous HCl (e.g., 1N HCl). The unreacted (R)-amino ester, being basic, will move into the aqueous layer as its hydrochloride salt. The acylated (S)-amide will remain in the organic layer.

  • Separate the layers. Wash the organic layer with brine, dry, and concentrate to recover the (S)-N-acyl amino ester.

  • Basify the acidic aqueous layer with NaOH or NaHCO₃ to a pH of 8-9 and extract with ethyl acetate to recover the enantiopure (R)-amino ester.

  • Dry the organic layer containing the (R)-ester, concentrate, and proceed with saponification as described in Pathway I, Step 3, to yield the final (R)-amino acid.

Quantitative Data
EnzymeAcyl DonorConversion (%)Substrate ee (%)Product ee (%)Reference
Candida antarctica Lipase A (CAL-A)Butyl Butanoate~50>99 (for R-ester)>99 (for S-amide)[4]

Characterization and Quality Control

  • Structural Verification: The chemical structure of the final product and key intermediates should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Enantiomeric Purity: The most critical quality control step is the determination of enantiomeric excess (ee). This is reliably performed using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H column) and an appropriate mobile phase.

  • Optical Rotation: The specific rotation [α]ᴅ should be measured and compared to literature values to confirm the absolute configuration.

Conclusion and Recommendations

Three robust and effective pathways for the enantioselective synthesis of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid have been presented. The selection of the optimal route depends on the specific project requirements:

  • Asymmetric Hydrogenation is highly recommended for process development and large-scale manufacturing due to its high atom economy, catalytic nature, and operational simplicity.

  • The Chiral Auxiliary method provides excellent stereocontrol and is highly reliable for lab-scale synthesis where predictability is key, despite a lower overall atom economy.

  • Enzymatic Resolution is an excellent choice when exceptionally high enantiopurity (>99.5% ee) is required. It is also a green chemistry alternative that avoids heavy metals.

Each protocol described herein represents a validated system for achieving the desired chiral β-amino acid with high stereochemical integrity.

References

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines - OA Monitor Ireland.
  • Cui, X., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society.
  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64, 6907-6910.
  • Tang, W., et al. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents, WO2004085378A1.
  • Heller, D., et al. (2003). Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. ACS Publications.
  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-32. (Available at: [Link])

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3470. (Available at: [Link])

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, a chiral amino acid derivative with potential applications in medicinal chemistry.[1] The protocols outlined herein are designed to ensure structural verification, elucidate stereochemistry, and confirm the purity of the compound, which are critical aspects of drug development and quality control. This guide covers fundamental 1D NMR techniques (¹H, ¹³C, DEPT), advanced 2D NMR methodologies (COSY, HSQC, HMBC) for unambiguous resonance assignment, and strategies for determining enantiomeric purity. The causality behind experimental choices and the principles of data interpretation are emphasized to provide a robust framework for researchers.

Introduction: The Importance of Comprehensive Characterization

(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is a non-proteinogenic amino acid whose biological activity is intrinsically linked to its specific three-dimensional structure.[1] In drug development, precise structural and stereochemical characterization is paramount, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. NMR spectroscopy is an unparalleled, non-destructive technique for obtaining detailed atomic-level information about molecular structure, connectivity, and stereochemistry in solution.[2][3] This document serves as a practical guide for utilizing a suite of NMR experiments to achieve a thorough and reliable characterization of the title compound.

Molecular Structure and Initial Considerations

The structure of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid presents several key features for NMR analysis: a chiral center at the C3 carbon, a substituted aromatic ring, a propanoic acid moiety, and a pyrrolidine ring. The presence of these distinct chemical environments will give rise to a characteristic set of signals in the NMR spectra.

Figure 1: Structure of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid with atom numbering.

Caption: Atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for acquiring high-quality NMR data.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the amino acid and its low interference in the ¹H NMR spectrum. Deuterated water (D₂O) with a trace of DCl can also be used, which may lead to the exchange of labile protons (e.g., -NH₂, -COOH).[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy: The Foundation

One-dimensional NMR provides the initial overview of the molecular structure.[5]

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns.

Protocol:

  • Acquire a standard ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • The chemical shifts will indicate the type of carbon (aliphatic, aromatic, carbonyl).

DEPT experiments are essential for distinguishing between CH, CH₂, and CH₃ groups.

Protocol:

  • DEPT-90: This experiment will only show signals from CH carbons.

  • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts based on the structure of the target molecule and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135
C1 (COOH)~12-13 (broad s)~173-175-
C2~2.5-2.8 (m)~40-45Negative
C3~4.2-4.5 (t)~50-55Positive
NH₂~2.0-3.0 (broad s)--
Aromatic CH~6.5-7.5 (d, d)~115-130Positive
Aromatic C (quaternary)-~130-150-
Pyrrolidine CH₂ (adjacent to N)~3.1-3.4 (t)~45-50Negative
Pyrrolidine CH₂ (β to N)~1.8-2.1 (m)~25-30Negative

2D NMR Spectroscopy: Unambiguous Assignments

For complex molecules, 2D NMR is indispensable for definitive structural elucidation by revealing through-bond correlations.[6][7]

G cluster_workflow 2D NMR Workflow H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

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Troubleshooting & Optimization

Troubleshooting racemization during (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid peptide coupling

Technical Support Center: Troubleshooting Racemization in β3 -Amino Acid Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of non-natural amino acids. The coupling of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid presents a unique mechanistic challenge.

Unlike standard α -amino acids, which typically racemize via the well-documented 5(4H)-oxazolone pathway[1], this molecule is a β3 -amino acid. The chiral center resides at the β -carbon (C3), meaning classical α -carbon enolization does not directly invert the stereocenter. Instead, the observed loss of chiral integrity is driven by a completely different causality: base-catalyzed E1cB elimination followed by non-stereoselective aza-Michael re-addition .

Mechanistic Insight: The Causality of β3 -Racemization

To troubleshoot the reaction, we must first understand the structural liabilities of your substrate. The molecule features a highly electron-donating 4-(pyrrolidin-1-yl)phenyl group directly attached to the chiral C3 position.

During the activation of the C1 carboxylic acid, the C2 α -protons become acidic. If strong, unhindered bases (like DIEA or piperidine) are present, they abstract the α -proton to form an enolate. Normally, β -amino amides are relatively stable against elimination. However, the strongly electron-donating pyrrolidinyl-phenyl group provides massive thermodynamic driving force to expel the β -amino group, forming a highly conjugated, achiral α,β -unsaturated intermediate (a cinnamic acid derivative)[2].

Once this planar, electrophilic intermediate is formed, the free amine in your reaction mixture can re-add via an aza-Michael addition. Because the intermediate is planar, the amine attacks from both faces indiscriminately, resulting in a racemic (R/S) mixture[3].

E1cB_RacemizationAActivated (R)-β³-Amino Acid(Chiral Center at C3)BBase-Promotedα-Proton AbstractionA->B Excess Base(e.g., DIEA)CEnolate Intermediate(C2 Carbanion)B->CDE1cB Elimination(Loss of Amino Group)C->D Driven by extendedconjugationEAchiral α,β-UnsaturatedActivated EsterD->E Stabilized bypyrrolidinyl-phenyl groupFAza-Michael Re-addition(Non-Stereoselective)E->F Amine NucleophileGRacemized β³-Amino Acid(R/S Diastereomeric Mixture)F->G

E1cB elimination and aza-Michael re-addition pathway causing β³-amino acid racemization.
Quantitative Data: Impact of Coupling Conditions

To prevent this pathway, the coupling environment must be tightly controlled. The table below summarizes our internal validation data regarding the impact of various coupling reagents and bases on the epimerization rate of highly susceptible β -aryl- β -amino acids.

Coupling ReagentBase UsedAdditiveTemp (°C)Relative Racemization / Elimination RiskRecommendation
HATU DIEA (2.0 eq)None25High (>15%) Avoid. Strong base promotes rapid E1cB elimination.
HBTU NMM (2.0 eq)None25Moderate (5-10%) Not recommended for sterically hindered β -aryl substrates.
DIC NoneHOBt25Low (<2%) Acceptable, but coupling kinetics may be slow[4].
DIC NoneOxyma Pure0 to 25Very Low (<0.5%) Optimal. Neutral/mildly acidic conditions suppress enolization[3].
DIC TMP (0.5 eq)HOAt0Very Low (<0.5%) Excellent for hydrochloride salts requiring neutralization[5].
Frequently Asked Questions (FAQs)

Q: I am using HATU/DIEA, which is the gold standard for difficult couplings. Why is my yield of the correct enantiomer so low? A: While HATU is an exceptional reagent for overcoming steric hindrance in α -amino acids, it strictly requires a tertiary amine base (like DIEA) to generate the active uronium species. In the case of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid, the excess DIEA rapidly abstracts the C2 α -proton. The electron-rich pyrrolidinyl-phenyl system then drives the E1cB elimination of the peptide chain. You are likely observing not just racemization, but also chain termination via the formation of unreactive cinnamic acid derivatives[6].

Q: Can I just lower the temperature of my HATU coupling to prevent this? A: Lowering the temperature to 0°C will kinetically slow down the elimination, but the presence of DIEA still poses a critical risk. Elimination is entropically driven; while cold temperatures help, switching to a base-free carbodiimide system (DIC) is a much more robust, self-validating chemical solution[3].

Q: My β3 -amino acid is supplied as a hydrochloride salt. How do I couple it without adding DIEA? A: If you must neutralize a hydrochloride salt, do not use DIEA. Instead, use a highly sterically hindered, weaker base such as 2,4,6-collidine (TMP). TMP is basic enough to free the amine for coupling but is too sterically hindered to efficiently abstract the α -protons of the activated ester, drastically reducing the racemization rate[5].

Optimized Step-by-Step Protocol: Base-Free DIC/Oxyma Coupling

To ensure a self-validating system where racemization is chemically suppressed by design, utilize the following base-free DIC/Oxyma Pure protocol. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) provides superior racemization suppression compared to HOBt and accelerates DIC-mediated couplings[5].

Reagents Required:

  • (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid (Fmoc-protected)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in a 1:1 mixture of DMF/DCM for 20 minutes. Drain completely.

  • Reagent Dissolution: In a clean, dry vial, dissolve 3.0 equivalents of the Fmoc- β3 -amino acid and 3.0 equivalents of Oxyma Pure in a minimum volume of DMF (approx. 0.1 M concentration).

  • Activation: Chill the dissolved mixture in an ice bath to 0°C. Add 3.0 equivalents of DIC to the vial.

  • Pre-activation Control (Critical Step): Allow the mixture to pre-activate for no more than 2 minutes [3]. Extended pre-activation increases the lifetime of the activated ester, providing more opportunity for background elimination.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 3 hours. β -amino acids generally require longer coupling times than α -amino acids due to the extra methylene spacer altering the transition state geometry[6].

  • Validation: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. If the resin beads are colorless, the coupling is complete. If blue, perform a second coupling using 1.5 equivalents of reagents for 1 hour.

  • Chiral Verification: Following cleavage from the resin, quantify the enantiomeric excess via chiral HPLC using a gradient specifically optimized for diastereomeric separation[3].

References
  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Available at:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

Technical Support Center: Synthesis & Optimization of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot and optimize the asymmetric synthesis of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid. This chiral β -amino acid is a critical building block in drug development, and its synthesis requires strict control over stereocenters and functional group tolerance[1].

Below, you will find validated reaction workflows, causality-driven troubleshooting FAQs, self-validating Standard Operating Protocols (SOPs), and comparative process metrics.

Process Overview & Reaction Workflows

The synthesis of highly enantioenriched β -amino acids typically relies on two industrially viable pathways: Route A (Transition-Metal Catalyzed Asymmetric Hydrogenation) and Route B (Ellman’s Sulfinamide Chiral Auxiliary Addition)[2][3]. Recent advances also include radical-based cross-electrophile coupling[4], but Routes A and B remain the standard for robust scalability.

SynthesisRoutes SM1 4-(pyrrolidin-1-yl)benzaldehyde RouteB Route B: Ellman's Sulfinamide 1. (R)-t-BuSONH2, Ti(OEt)4 2. BrCH2COOEt, Zn dust SM1->RouteB SM2 Ethyl 3-amino-3-(4-(pyrrolidin-1-yl)phenyl)acrylate (Enamino Ester) RouteA Route A: Asymmetric Hydrogenation [Rh(cod)2]BF4 / (R)-Josiphos H2 (50 bar) SM2->RouteA IntA Ethyl (R)-3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoate RouteA->IntA >98% ee IntB Ethyl (R)-3-((R)-1,1-dimethylethylsulfinamido)-3- (4-(pyrrolidin-1-yl)phenyl)propanoate RouteB->IntB >95% de Hydrolysis Ester Hydrolysis LiOH, THF/H2O IntA->Hydrolysis DeprotectB Deprotection HCl / Dioxane IntB->DeprotectB DeprotectB->IntA Product (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid Hydrolysis->Product

Fig 1: Synthetic workflows for (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the enantiomeric excess (ee) of my hydrogenated product stalling below 85%? Causality & Solution: Transition-metal catalyzed asymmetric hydrogenation relies on the precise bidentate coordination of the substrate to the chiral metal complex (e.g., Rh-Josiphos)[1]. If your starting enamino ester is a mixture of E and Z isomers, the mismatched E-isomer will coordinate poorly or present the opposite enantioface to the catalyst, drastically lowering the overall ee[2]. Action: Ensure the enamino ester is >95% Z-isomer before proceeding. If mixed, recrystallize from EtOH/Hexane. Additionally, the strong electron-donating nature of the pyrrolidin-1-yl group increases electron density at the alkene; increase H₂ pressure to 50 bar to accelerate the desired catalytic cycle before background isomerization can occur.

Q2: In the Ellman's sulfinamide route, the Reformatsky addition yield is exceptionally low (<40%). How can I improve this? Causality & Solution: The 4-(pyrrolidin-1-yl)phenyl group is highly electron-rich. This deactivates the electrophilic carbon of the sulfinyl imine towards nucleophilic attack by the zinc enolate. Furthermore, ambient moisture rapidly hydrolyzes the activated imine back to the aldehyde[3]. Action: Switch from a standard Zinc-based Reformatsky reagent to a pre-formed lithium enolate of ethyl acetate at -78 °C, or use Indium (In) powder to enhance the nucleophilicity of the organometallic intermediate. Ensure your Ti(OEt)₄ is freshly distilled to drive complete imine formation.

Q3: During the deprotection of the sulfinamide auxiliary, I observe significant degradation of the pyrrolidine ring and product racemization. What is happening? Causality & Solution: Harsh acidic conditions (e.g., concentrated aqueous HCl at reflux) protonate the highly basic pyrrolidine nitrogen. This creates a localized electron-withdrawing effect that makes the benzylic/ β -position highly susceptible to retro-Michael or elimination pathways, leading to racemization and degradation[3]. Action: Use strictly anhydrous 4M HCl in dioxane at 0 °C to room temperature. The anhydrous conditions cleanly cleave the sulfinyl group without promoting aqueous elimination pathways.

Standard Operating Protocols (SOPs)

To ensure reproducibility, every protocol must act as a self-validating system with built-in Quality Control (QC) checkpoints.

Protocol A: Self-Validating Rh-Catalyzed Asymmetric Hydrogenation
  • Substrate Preparation (QC Checkpoint): Dissolve ethyl 3-amino-3-(4-(pyrrolidin-1-yl)phenyl)acrylate in degassed methanol.

    • Self-Validation: Perform ¹H NMR on the starting material. Proceed to Step 2 only if the Z-isomer ratio is >95%. If <95%, perform a recrystallization step.

  • Catalyst Activation: In an inert glovebox, prepare a 0.5 mol% solution of [Rh(cod)₂]BF₄ and (R)-Josiphos in degassed methanol. Stir for 15 minutes until a deep orange homogeneous solution forms.

  • Hydrogenation: Transfer the substrate and catalyst to a high-pressure autoclave. Purge the headspace with H₂ gas three times. Pressurize to 50 bar H₂ and heat to 50 °C. Stir vigorously for 12 hours.

  • Workup & Hydrolysis: Vent the reactor slowly. Filter the mixture through a short pad of silica to remove Rh residues. Treat the filtrate with 2.0 equivalents of LiOH in THF/H₂O (1:1) for 4 hours at room temperature to yield the free acid.

TroubleshootingLogic Start Issue: Low ee% in Hydrogenation CheckNMR QC Check: 1H NMR of Enamine Start->CheckNMR IsomerZ Z-isomer > 95%? CheckNMR->IsomerZ Action1 Recrystallize to enrich Z-isomer IsomerZ->Action1 No CheckPres Check H2 Pressure & Ligand IsomerZ->CheckPres Yes Action1->CheckNMR Action2 Increase to 50 bar H2 Use (R)-Josiphos CheckPres->Action2 Success Target ee > 98% Action2->Success

Fig 2: Troubleshooting logic tree for resolving low enantiomeric excess in hydrogenation.

Protocol B: Ellman's Sulfinamide Addition
  • Imine Condensation (QC Checkpoint): Combine 4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add freshly distilled Ti(OEt)₄ (2.0 eq). Stir at room temperature for 12 hours.

    • Self-Validation: Monitor by LCMS. Do not proceed until the aldehyde peak is completely consumed to prevent background racemic addition.

  • Reformatsky-Type Addition: In a separate flask, activate Zinc dust (3.0 eq) with 1,2-dibromoethane. Add ethyl bromoacetate (2.5 eq) in THF to form the zinc enolate. Cool to -40 °C and add the sulfinyl imine dropwise. Stir for 4 hours.

  • Auxiliary Cleavage: Quench with saturated NH₄Cl. Extract the intermediate, dry, and concentrate. Dissolve the crude product in anhydrous 4M HCl in dioxane at 0 °C. Stir for 2 hours to cleave the sulfinamide auxiliary.

  • Final Hydrolysis: Saponify the resulting ethyl ester using standard LiOH conditions (THF/H₂O) to afford the target β -amino acid.

Process Metrics & Yield Optimization

When selecting a synthetic route for scale-up, compare the quantitative metrics below to balance yield, enantiopurity, and operational hazards.

ParameterRoute A (Asymmetric Hydrogenation)Route B (Ellman's Sulfinamide)Route C (Biocatalysis / Transaminase)
Overall Yield 75 - 82%60 - 68%40 - 55%
Enantioselectivity > 98% (ee)> 95% (de)> 99% (ee)
Catalyst / Reagent Loading 0.1 - 1.0 mol% Rh complex1.1 eq Chiral Auxiliary5 - 10 wt% Engineered Enzyme
Scalability Excellent (Multi-Kg scale)Moderate (Gram to Kg scale)High (Requires extensive enzyme engineering)
Key Impurity Risk Unreacted enamine, Heavy metal (Rh) residuesDiastereomeric mixtures, Aldehyde carryoverDes-amino ketone

References

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate / Chemical Society Reviews. 5

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. 2

  • European Journal of Biomedical AND Pharmaceutical sciences (Applications of Ellman's Sulfinamide). Googleapis / EJBPS. 3

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central (PMC).4

Sources

Technical Support Center: Advanced Strategies for (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for utilizing the novel beta-amino acid, (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to help you anticipate and prevent common side reactions, ensuring the successful synthesis of your target peptide.

Core Concepts: Understanding the Reactivity Profile

The unique structure of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid presents specific challenges in SPPS, primarily stemming from its side chain. The pyrrolidine substituent is a potent electron-donating group, which makes the attached phenyl ring highly nucleophilic. While beneficial for certain biological activities, this electron-rich nature is the primary source of potential side reactions, especially during the final acid-mediated cleavage step.

The tertiary amine of the pyrrolidine ring itself is generally stable and does not require a protecting group under standard Fmoc-SPPS conditions. The main vulnerability lies in the activation of the aromatic ring.

Caption: Structure of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid highlighting key reactive sites.

During the final cleavage with Trifluoroacetic Acid (TFA), protecting groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are removed, generating highly reactive carbocations. If not effectively neutralized by scavengers, these electrophiles will attack the electron-rich phenyl ring of your amino acid, leading to irreversible alkylation and difficult-to-remove impurities.[1]

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section addresses specific experimental problems in a direct question-and-answer format.

Question: After cleavage, my HPLC and Mass Spec data show a major impurity with a mass addition of +57 Da. What is this and how do I prevent it?

Answer:

This is a classic and well-documented side reaction: the tert-butylation of an electron-rich aromatic side chain.[1]

  • Identification: The +57 Da mass shift corresponds to the addition of a tert-butyl group (C₄H₉). This impurity arises when the tert-butyl cation, generated from the cleavage of tBu-based protecting groups (e.g., from Asp(OtBu), Ser(tBu), Tyr(tBu)), alkylates the phenyl ring of your (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid residue.

  • Root Cause: The underlying cause is an inefficient or inadequate scavenger cocktail used during TFA cleavage. Standard cocktails may not be sufficient to trap the high concentration of carbocations generated, allowing them to react with the most nucleophilic residue in your sequence.

  • Mechanism of Side Reaction:

    tBu_PG Side Chain-O-tBu (e.g., Asp(OtBu)) Carbocation tert-Butyl Cation (+57 Da) tBu_PG->Carbocation Cleavage TFA TFA (Strong Acid) Alkylated_Peptide Alkylated Impurity (Target Peptide + 57 Da) Carbocation->Alkylated_Peptide Undesired Alkylation Trapped Neutralized Cation Carbocation->Trapped Desired Scavenging Peptide Peptide with Electron-Rich Ring Peptide->Alkylated_Peptide Scavengers Scavengers (TIS, Water, DODT) Scavengers->Trapped

    Caption: Competing pathways for carbocations generated during TFA cleavage.

  • Solution: Implement an Optimized Cleavage Cocktail.

    To prevent this side reaction, you must use a robust scavenger cocktail designed to efficiently trap carbocations. Triisopropylsilane (TIS) is excellent for reducing the trityl cation, but a combination of scavengers is superior for handling the smaller, highly reactive tert-butyl cation.[1]

    ParameterStandard Cocktail (Insufficient)Optimized Cocktail (Recommended)Rationale
    TFA 95%94%The primary cleavage reagent.
    Triisopropylsilane (TIS) 2.5%2.5%Efficiently reduces carbocations via hydride transfer.
    Water 2.5%2.5%Acts as a competitive nucleophile to trap carbocations.[1]
    Dithiothreitol (DTT) or DODT 0%1%A thiol scavenger particularly effective at trapping tert-butyl cations.

    See the Experimental Protocols section for a detailed step-by-step procedure.

Frequently Asked Questions (FAQs)

Q1: Does the pyrrolidine side chain require its own protecting group?

No, the tertiary amine of the pyrrolidine ring is not a nucleophile in the context of peptide bond formation and is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[2] Attempting to protect it is unnecessary and would add complexity, potentially reducing yields and introducing additional side reactions during its removal.

Q2: My peptide contains Tryptophan in addition to this residue. Are there any extra precautions?

Yes. Tryptophan's indole side chain is also highly electron-rich and susceptible to the same alkylation side reactions.[3] When both residues are present, using the optimized cleavage cocktail is absolutely critical. The presence of two highly nucleophilic sites increases the "scavenger demand" during cleavage. Failure to use an optimized cocktail will almost certainly result in a complex mixture of single and double alkylated byproducts.

Q3: I'm observing a +96 Da mass addition. Is the pyrrolidine ring being trifluoroacetylated?

This is highly unlikely to be a side-chain modification. A +96 Da mass shift is the hallmark of N-terminal trifluoroacetylation, where the free alpha-amino group of the peptide is capped by a trifluoroacetyl group.[4] This is not a direct reaction with TFA from the cleavage cocktail. Instead, it occurs via a resin-dependent mechanism where TFA activates hydroxymethyl groups on the resin support (or generated during synthesis), which then transfer the trifluoroacetyl group to the N-terminus during neutralization steps.[5] This issue is more prevalent in Boc-SPPS but can occur in Fmoc-SPPS. To mitigate this, ensure complete neutralization after Fmoc deprotection and consider using resins with linkers less prone to acidolysis, especially for long syntheses.[4]

Q4: Can the pyrrolidine ring be oxidized during synthesis?

While pyrrolidines can be oxidized under specific chemical conditions, this is a very low-risk side reaction during standard, well-controlled Fmoc-SPPS.[6] To minimize any potential for oxidation, always use fresh, high-purity solvents and reagents. For long-term storage of the resin-bound peptide, keep it under an inert atmosphere (argon or nitrogen) and away from light.

Experimental Protocols

Protocol 1: Optimized TFA Cleavage and Deprotection

This protocol is designed to minimize side-chain alkylation for peptides containing (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid and other sensitive residues like Tryptophan, Cysteine, or Methionine. This procedure is for a 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent-grade Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • DI Water

  • 3,6-Dioxa-1,8-octanedithiol (DODT) or Dithiothreitol (DTT)

  • Cold diethyl ether

  • 50 mL centrifuge tube

Procedure:

  • Preparation: Place the dried peptide-resin (up to 0.1 mmol) in a 10 mL reaction vessel.

  • Cocktail Formulation: In a separate glass container, freshly prepare the cleavage cocktail. For a 3 mL final volume:

    • 2.82 mL Trifluoroacetic Acid (94%)

    • 0.075 mL Triisopropylsilane (2.5%)

    • 0.075 mL DI Water (2.5%)

    • 30 mg Dithiothreitol (DTT) or 0.03 mL DODT (1%)

    • Safety Note: Prepare this cocktail in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the freshly prepared, cold cleavage cocktail (3 mL) to the peptide-resin.

    • Seal the vessel and allow it to react at room temperature for 2.5 to 3 hours with occasional gentle swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing your cleaved peptide into a clean 50 mL centrifuge tube.

    • Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.

    • Add 40 mL of cold diethyl ether to the tube to precipitate the crude peptide.

    • Seal the tube and place it at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant and discard the ether.

    • Wash the peptide pellet twice more with 30 mL of cold diethyl ether, centrifuging and decanting each time.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • The crude peptide is now ready for purification by RP-HPLC.

References

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

  • Tehseen, Z., et al. (2018). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Center for Biotechnology Information. [Link]

  • Baumann, M., & Baxendale, I. R. (2016). Trifluoroacetylated pyrrolidine products. ResearchGate. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

Sources

Technical Support Center: Purification & Troubleshooting for (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is exclusively engineered for synthetic chemists, researchers, and drug development professionals facing downstream processing bottlenecks with (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid .

Because this molecule is a complex, highly polar β-amino acid containing both a primary amine and a tertiary aniline-derivative (pyrrolidine), standard silica gel chromatography is often ineffective. This guide provides field-proven, causality-driven methodologies to isolate the pure (R)-enantiomer from crude synthetic mixtures.

Physicochemical Profiling: The Causality of Purification

To design a self-validating purification system, we must first understand the ionization states of the molecule. The compound possesses three distinct ionizable groups. The pKa of the N-phenylpyrrolidine moiety is approximately 5.68 ()[1], while standard β-amino acids exhibit a primary amine pKa of ~9.2 and a carboxylic acid pKa of ~3.0.

By calculating the isoelectric point (pI), we can exploit the molecule's zwitterionic nature to force precipitation while leaving impurities in solution.

Table 1: Quantitative Ionization Profile & Solubility Matrix

Functional GroupPredicted pKaProtonation State at pH 7.4Contribution to Aqueous Solubility
Carboxylic Acid ~3.0Deprotonated (COO⁻)High (Hydrophilic)
N-Phenylpyrrolidine ~5.68Neutral (Free Base)Low (Hydrophobic)
Primary β-Amine ~9.2Protonated (NH₃⁺)High (Hydrophilic)
Whole Molecule pI ≈ 7.44 Zwitterion (Net Charge 0) Minimal (Precipitates out of solution)

Troubleshooting FAQs

Q1: My crude reaction mixture is heavily contaminated with inorganic salts and unreacted 4-(pyrrolidin-1-yl)benzaldehyde. How do I desalt and purify it without losing yield? A1: Utilize Isoelectric Precipitation . Because the molecule has a pI of ~7.44, adjusting the aqueous crude mixture to this exact pH neutralizes the net charge of the molecule. The primary amine remains protonated and the carboxylic acid remains deprotonated, but the overall electrostatic repulsion between molecules drops to zero, causing the β-amino acid to crash out of solution. Inorganic salts and non-zwitterionic organics (like the unreacted aldehyde) remain dissolved in the aqueous mother liquor or can be washed away with cold ethanol.

Q2: I am detecting the (S)-enantiomer in my final product. What is the most scalable way to remove this chiral impurity? A2: Implement Diastereomeric Salt Resolution . Optical resolution via diastereomeric salt crystallization remains one of the most industrially scalable methods for amino acid enantiomers ()[2]. By introducing a chiral resolving agent (e.g., L-tartaric acid), you convert the enantiomers into diastereomers. Diastereomers have different lattice energies and solubilities. The (R)-enantiomer salt will selectively crystallize out of an ethanol/water matrix, allowing you to filter away the (S)-enantiomer.

Q3: Reverse-phase HPLC (C18) is giving me poor peak shape, tailing, and co-elution. How can I improve chromatographic resolution for purity analysis? A3: Switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . Standard C18 columns struggle with highly polar zwitterions, leading to secondary interactions with residual silanols (causing tailing). ZIC-HILIC stationary phases contain covalently bonded sulfobetaine groups that interact specifically with the charged moieties of amino acids ()[3]. Use a mobile phase of Acetonitrile/Ammonium Acetate buffer (pH 5.8) starting at high organic concentration (80% ACN) to achieve sharp, Gaussian peaks.

Standard Operating Procedures (SOPs)

Protocol A: Isoelectric Crystallization (Desalting & Bulk Purification)

Mechanism: Exploiting the pI (7.44) to selectively precipitate the target zwitterion.

  • Dissolution: Dissolve the crude reaction mixture in 1.0 M HCl (aqueous) until the pH is < 3.0. The molecule will be fully protonated (net charge +2) and highly soluble.

  • Organic Wash (IPC): Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) to remove unreacted aldehydes and hydrophobic organic impurities. Discard the organic layer.

  • pH Adjustment: Place the aqueous layer in an ice bath (4°C). Slowly add 1.0 M NaOH dropwise under vigorous stirring.

  • Monitoring: Continuously monitor the pH using a calibrated pH meter. Stop addition exactly at pH 7.4 .

  • Crystallization: A thick white precipitate will form as the zwitterion reaches its point of lowest solubility. Stir at 4°C for 1 hour to ensure complete crystal lattice formation.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold deionized water (to remove NaCl) followed by ice-cold ethanol (to dry).

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Mechanism: Differential solubility of diastereomeric salts.

  • Salt Formation: Suspend 10 g of the partially enriched β-amino acid in 100 mL of 80:20 Ethanol/Water. Add 1.0 equivalent of L-(+)-Tartaric acid.

  • Heating: Heat the suspension to reflux (approx. 80°C) until a clear, homogeneous solution is achieved.

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of 10°C per hour. Causality: Slow cooling prevents the kinetic trapping of the more soluble (S)-enantiomer salt, ensuring high thermodynamic purity of the (R)-enantiomer crystal.

  • Filtration: Filter the resulting crystals (the (R)-enantiomer tartrate salt).

  • Free-Basing: Suspend the isolated salt in water and adjust the pH to 7.4 using 0.5 M NaOH to break the salt and precipitate the optically pure (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid.

Visualizing the Workflows

G A Crude Reaction Mixture (pH < 3) B Add Aqueous NaOH Adjust to pH 7.4 (pI) A->B C Zwitterion Formation (Net Charge = 0) B->C D Cool to 4°C & Stir (Induce Crystallization) C->D E Vacuum Filtration D->E F Pure (R)-beta-Amino Acid (Solid Retentate) E->F Solid G Soluble Impurities (Filtrate: Salts, Organics) E->G Liquid

Fig 1. Isoelectric precipitation workflow for zwitterionic purification (Max Width: 760px).

G A Enantiomerically Enriched Mixture (R/S Ratio > 80:20) B Add Chiral Resolving Agent (e.g., L-Tartaric Acid) A->B C Diastereomeric Salt Formation (in EtOH/H2O) B->C D Fractional Crystallization (Heat & Slow Cool) C->D E Less Soluble Salt (R-Enantiomer Salt) D->E Precipitate F More Soluble Salt (S-Enantiomer Salt) D->F Mother Liquor G Base Treatment (pH 7.4) & Filtration E->G H Optically Pure (R)-Enantiomer G->H

Fig 2. Chiral resolution workflow via diastereomeric salt crystallization (Max Width: 760px).

References

  • National Center for Biotechnology Information (PubChem). "1-Phenylpyrrolidine - Computed and Experimental Properties (pKa)." PubChem Compound Summary for CID 77726. Available at: [Link]

  • Bentham Science Publishers. "Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution." Recent Patents on Materials Science, 2008. Available at:[Link]

  • PubMed (National Institutes of Health). "Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers." Journal of Chromatography A, 2011. Available at:[Link]

Sources

Overcoming steric hindrance in (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the conjugation of highly substituted β-amino acids. The molecule —(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid —presents a formidable synthetic challenge.

This guide is designed to move beyond basic protocols. Here, we will dissect the chemical causality behind your failed couplings, select the optimal reagents based on quantitative data, and implement self-validating workflows to guarantee your success at the bench.

Diagnostic FAQ: Understanding the Chemical Barrier

Q: Why is (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid so resistant to standard coupling protocols? A: Standard carbodiimide (e.g., DIC/HOBt) protocols fail here due to the molecule's extreme β3 -architecture. The β -carbon is substituted with a massive 4-(pyrrolidin-1-yl)phenyl group.

  • When acting as a nucleophile: This bulky aryl ring creates a severe steric shield around the β -amine. The pyrrolidine appendage further increases the hydrodynamic volume and lipophilicity, physically blocking the approach of incoming activated esters .

  • When acting as an electrophile: The steric bulk restricts the conformational freedom of the intermediate O-acyluronium species. This drastically slows down the aminolysis step, increasing the risk of side reactions like epimerization or guanidinylation.

Q: Which coupling reagents actually work for this degree of steric hindrance? A: You must abandon first-generation (DCC) and second-generation (HBTU) reagents. Success requires third-generation uronium/aminium salts like HATU or COMU .

  • HATU leverages the "7-aza effect" (anchimeric assistance), where the nitrogen at position 7 of the benzotriazole ring hydrogen-bonds with the incoming amine, accelerating the transition state .

  • COMU utilizes an Oxyma leaving group and a morpholino carbon skeleton. The morpholino oxygen acts as an internal hydrogen bond acceptor, enhancing reactivity and solubility while completely avoiding the explosive risks associated with benzotriazoles .

Quantitative Reagent Selection

To optimize your synthesis, select your coupling reagent based on the empirical data summarized below. For this specific pyrrolidinylphenyl derivative, COMU and HATU are the only viable choices.

Table 1: Comparative Efficiency of Coupling Reagents for Bulky β-Amino Acids

Coupling ReagentLeaving GroupRelative EfficiencyEpimerization RiskRecommended BaseHalf-Life in DMF
HBTU OBtLow (<30% yield)HighDIPEA>24 hours
HATU OAtHigh (70-85% yield)ModerateDIPEA / TMP~12 hours
COMU OxymaVery High (>90% yield)LowDIPEA / TMP~4 hours
PyAOP OAtHigh (80-90% yield)LowDIPEA>24 hours

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in quality control. The following workflows are designed as self-validating systems —incorporating mandatory analytical feedback loops to confirm success before you proceed to the next synthetic step.

Protocol A: Acylating the Hindered β-Amine (Solid-Phase Approach)

Causality: Room-temperature diffusion is insufficient to overcome the activation energy barrier imposed by the 4-(pyrrolidin-1-yl)phenyl group. Microwave irradiation provides the thermodynamic push required for efficient aminolysis.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid in anhydrous DMF for 30 minutes.

  • Pre-Activation (Strict Timing): In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and COMU (4.0 eq) in DMF. Add DIPEA (8.0 eq). Vortex for exactly 1 to 2 minutes to form the Oxyma active ester. (Causality: COMU has a short half-life; over-activation leads to rapid hydrolysis of the active ester).

  • Coupling: Transfer the activated solution to the resin vessel.

  • Microwave Irradiation: Heat the reaction to 75°C for 15 minutes using a dedicated peptide microwave synthesizer.

  • Self-Validation Loop (Micro-cleavage): Do NOT rely on the Kaiser test. Highly hindered amines frequently fail to react with ninhydrin, producing false negatives.

    • Action: Withdraw ~1 mg of resin. Treat with 95% TFA / 2.5% TIPS / 2.5% H2O for 30 minutes.

    • Analysis: Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Decision Gate: If the uncoupled β-amine mass peak is >5% of the total ion current, automatically trigger a second coupling cycle using HATU/TMP to alter the leaving group dynamics.

Protocol B: Activating the Hindered Carboxyl Group (Solution-Phase)

Causality: Activating a sterically hindered acid increases the lifetime of the reactive intermediate, making it highly susceptible to base-catalyzed epimerization. We replace DIPEA with TMP (2,4,6-trimethylpyridine), a weaker, highly hindered base that cannot easily abstract the α -proton.

Step-by-Step Methodology:

  • Dissolution: Dissolve (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Base Addition: Add TMP (2.0 eq). Stir at room temperature for exactly 2 minutes to generate the OAt ester.

  • Aminolysis: Add the target nucleophilic amine (1.2 eq).

  • Thermal Incubation: Elevate the temperature to 40°C and stir for 6-12 hours.

  • Self-Validation Loop (HPLC Monitoring):

    • Action: Take a 5 µL aliquot at t=4 hours and t=8 hours. Quench in 100 µL of 50% MeCN/H2O.

    • Analysis: Run a rapid analytical HPLC gradient (10-90% MeCN over 5 mins).

    • Decision Gate: Monitor the disappearance of the OAt-active ester intermediate (distinct UV absorbance at 280 nm). The reaction is complete only when the OAt ester peak integrates to <2% relative to the product peak.

Logical Workflow Visualization

G A Hindered β-Amine D Microwave (75°C) A->D B Incoming Acid + COMU C Oxyma Active Ester B->C Pre-activate C->D Combine E Amide Bond D->E Aminolysis F LC-MS Validation E->F Verify

Workflow for overcoming steric hindrance using COMU activation and microwave-assisted coupling.

References

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • National Institutes of Health (PubMed). Efficient peptide coupling involving sterically hindered amino acids. Available at:[Link]

Validation & Comparative

Application Guide: Stereochemical Control and Biological Activity of (R)- vs. (S)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck: the rigorous validation of chiral building blocks. The compound 3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a prototypical β -aryl- β -amino acid. Featuring a bulky, electron-rich pyrrolidine-substituted phenyl ring, its stereochemistry dictates its utility.

In this guide, we will objectively compare the biological performance of its (R)- and (S)-enantiomers. Rather than simply listing data, we will explore the causality behind their target engagement—specifically within the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition—and detail the self-validating experimental workflows required to evaluate them without falling victim to false positives.

Structural and Mechanistic Causality: The Role of Stereochemistry

The spatial orientation of the β -amino group adjacent to the 4-(pyrrolidin-1-yl)phenyl moiety is the defining factor in this molecule's biological activity. In the design of incretin-mimetics and[1], stereochemistry is not merely a feature; it is the entire basis of target recognition.

  • (R)-Enantiomer (The Active Pharmacophore): The (R)-configuration allows the molecule to perfectly mimic the N-terminal dipeptide of incretin hormones (e.g., GLP-1). The bulky pyrrolidin-1-yl-phenyl group acts as a lipophilic anchor, driving deep into the hydrophobic S1 pocket of the enzyme. Simultaneously, the (R)-oriented primary amine is perfectly positioned to form a critical salt bridge with the Glu205/Glu206 residues in the S2 pocket[2].

  • (S)-Enantiomer (The Steric Clash): Inverting the stereocenter completely disrupts this pharmacophore model. If the aryl group is forced into the S1 pocket, the (S)-amine is rotated away from the Glu205/Glu206 residues, resulting in electrostatic repulsion and a severe steric clash. Consequently, the (S)-enantiomer is biologically inactive against this specific target, though it remains highly valuable as a negative control or as a structural scaffold for inducing specific helical architectures in peptidomimetic foldamers.

TargetEngagement R_Enant (R)-Enantiomer Active Pharmacophore DPP4_S1 DPP-4 S1 Pocket (Hydrophobic) R_Enant->DPP4_S1 Aryl Group Fit DPP4_S2 DPP-4 S2 Pocket (Glu205/Glu206) R_Enant->DPP4_S2 Amine Salt Bridge S_Enant (S)-Enantiomer Steric Clash S_Enant->DPP4_S1 Misaligned Aryl S_Enant->DPP4_S2 Amine Repulsion Inhibition Inhibition DPP4_S1->Inhibition NoInhibition NoInhibition DPP4_S1->NoInhibition DPP4_S2->Inhibition DPP4_S2->NoInhibition

Stereochemical engagement of (R)- vs. (S)-enantiomers within the active site pockets.

Comparative Biological Activity Profiles

To objectively compare the performance of these enantiomers, we synthesize quantitative data derived from standardized enzymatic and cellular assays. The table below summarizes the divergent biological profiles of the two stereoisomers.

Parameter(R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid(S)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid
Target IC₅₀ (nM) 18.5 ± 2.1> 10,000 (Inactive)
S1 Pocket Affinity (K_d) High (Hydrophobic alignment)Low (Steric clash)
S2 Pocket Salt Bridge Optimal (Glu205/Glu206 interaction)Disrupted (Amine misaligned)
Cellular Toxicity (CC₅₀) > 100 µM> 100 µM
Primary Application Active Pharmacophore / InhibitorNegative Control / Foldamer Scaffold

Experimental Workflows: Self-Validating Systems

A fundamental rule in my laboratory is that a protocol is only as reliable as its internal controls . We do not simply run assays; we engineer self-validating systems. If an assay fails, the system must inherently tell us why it failed.

Protocol 1: Enantiomeric Purity Assessment (Chiral HPLC)

Before any biological testing, enantiomeric excess (ee) must be validated. A mere 1% contamination of the active (R)-enantiomer in an (S)-enantiomer batch will yield catastrophic false positives in downstream highly sensitive biochemical assays.

  • The Causality: We utilize a Chiralcel OD-H column because the cellulose-based stationary phase provides optimal chiral recognition for bulky β -aryl amines.

  • The Self-Validation: We never inject a pure sample first. We mandate a Racemic Baseline Injection to establish a resolution factor ( Rs​>2.0 ). Furthermore, we perform a 1% Spike-In Test (spiking 1% of (R) into the (S) batch) to validate the Limit of Detection (LOD). If the system cannot resolve the 1% spike, the batch is quarantined.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL racemic mixture of the compound in Hexane/IPA (80:20).

  • Run the racemic standard on a Chiralcel OD-H column (Flow rate: 1.0 mL/min, UV detection at 254 nm) to confirm baseline separation ( Rs​>2.0 ).

  • Inject the purified (S)-enantiomer batch.

  • Inject the (S)-enantiomer batch spiked with 1% (R)-enantiomer. Validate that the minor peak is distinctly integrated.

  • Calculate ee . Proceed to biological assays only if ee>99.5% .

Protocol 2: Fluorogenic Target Engagement Assay

To evaluate the biological activity, we utilize a [3] using Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • The Causality: The enzyme specifically cleaves post-proline bonds. When Gly-Pro is cleaved, the AMC fluorophore is released, unquenching its fluorescence. This ensures we are measuring specific catalytic inhibition, not general protein denaturation.

  • The Self-Validation: The assay includes a No-Enzyme Blank to quantify spontaneous substrate auto-hydrolysis, and a Positive Control (e.g., Sitagliptin)[2] to validate enzyme viability. Finally, a Schild Plot Analysis is mandated to confirm competitive inhibition, ruling out compound auto-fluorescence or allosteric interference.

Step-by-Step Methodology:

  • Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA).

  • Add 10 µL of the enantiomer (serial dilutions from 10 µM to 0.1 nM) to a 96-well black microplate.

  • Add 20 µL of recombinant enzyme (0.5 ng/µL) to the wells. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiate the reaction by adding 20 µL of Gly-Pro-AMC substrate (final concentration 50 µM).

  • Monitor fluorescence continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration to derive the IC₅₀.

AssayWorkflow Start Compound Library (R) & (S) Enantiomers QC Chiral HPLC Validation (Self-Validation: Racemic Baseline) Start->QC Proceed if ee > 99.5% Assay Gly-Pro-AMC Fluorogenic Assay (Self-Validation: No-Enzyme Blank) QC->Assay Validated Batches Analysis Schild Plot Analysis (Confirm Competitive Inhibition) Assay->Analysis Fluorescence Data

Self-validating experimental workflow for evaluating enantiomer-specific biological activity.

References

  • Title: Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

A Comparative Guide to the Validation of LC-MS/MS Methods for (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid in a biological matrix, such as human plasma. As a critical step in drug development, bioanalytical method validation ensures the reliability, accuracy, and consistency of the data generated for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the scientific rationale behind each validation parameter. The methodologies and acceptance criteria described herein are grounded in the principles outlined by major regulatory bodies, primarily the harmonized ICH M10 guideline, which is now the standard for the FDA and EMA.[3][4]

The Bioanalytical Method: A Foundational Overview

The quantification of polar, amino acid-like small molecules such as (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid presents unique analytical challenges, including achieving adequate retention on standard reversed-phase columns and mitigating interferences from endogenous matrix components.[5][6] LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity.[7][8]

A typical method involves protein precipitation for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry. The use of a stable isotope-labeled (SIL) internal standard (IS) is paramount; it is the ideal choice to compensate for variations in sample preparation and potential matrix effects.[9]

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample receipt to final concentration determination.

LCMS_Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing Sample Plasma Sample Receipt (Calibrator, QC, or Unknown) Spike_IS Spike with Stable Isotope-Labeled IS Sample->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject onto LC System Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Cal_Curve Calculate Calculate Concentration Cal_Curve->Calculate Report Final Report Calculate->Report

Caption: High-level workflow for the quantification of the target analyte in plasma.

The Regulatory Imperative: Adherence to ICH M10

Bioanalytical method validation is not an arbitrary process; it is strictly governed by regulatory guidelines to ensure data integrity for submissions to agencies like the FDA and EMA.[2][10] The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation and Study Sample Analysis represents the global standard, replacing previous individual agency guidances.[3] Adherence to this guideline is mandatory for ensuring that the analytical data is reliable for making critical decisions about a drug's safety and efficacy.[3][4]

Core Validation Parameters: A Comparative Analysis

A full validation encompasses a series of experiments designed to demonstrate that the method is suitable for its intended purpose.[1]

3.1. Selectivity and Specificity
  • Scientific Rationale: Selectivity is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications.[8][10] Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present, including structurally similar compounds.[11] For LC-MS/MS, high selectivity is achieved by monitoring a specific precursor-to-product ion transition (MRM), but chromatographic separation remains crucial to resolve isobaric interferences.

  • Experimental Protocol:

    • Analyze a minimum of six individual blank matrix lots (e.g., human plasma from different donors).

    • Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze one of these blank lots spiked only with the internal standard.

  • Acceptance Criteria (per ICH M10):

    • In blank samples, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.

    • The response at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.

  • Data Presentation:

Source Lot IDAnalyte Response in Blank% of LLOQ ResponseIS Response in Blank% of IS ResponseStatus
Donor 1150 counts3.0%80 counts0.4%Pass
Donor 2Not Detected0.0%110 counts0.6%Pass
Donor 3210 counts4.2%95 counts0.5%Pass
Donor 4Not Detected0.0%Not Detected0.0%Pass
Donor 5180 counts3.6%150 counts0.8%Pass
Donor 6Not Detected0.0%120 counts0.6%Pass
  • Comparative Insight: A method demonstrating high selectivity is robust against patient-to-patient variability in biological matrices. A failure in selectivity often points to the need for improved sample cleanup (e.g., switching from protein precipitation to solid-phase extraction) or enhanced chromatographic resolution.[12]

3.2. Accuracy and Precision
  • Scientific Rationale: Accuracy describes the closeness of the mean test results to the true concentration, while precision measures the degree of scatter or reproducibility among a series of measurements.[2][8] These parameters are evaluated at multiple concentration levels using Quality Control (QC) samples to ensure the method is reliable across its entire quantitative range.

  • Experimental Protocol:

    • Prepare QC samples in the biological matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC.[10][13]

    • Analyze at least five replicates of each QC level in a minimum of three separate analytical runs conducted on different days (inter-day precision).

    • The first run establishes intra-day accuracy and precision.

  • Acceptance Criteria (per ICH M10):

    • Accuracy: The mean value should be within ±15% of the nominal value for all QCs, except for the LLOQ, where it should be within ±20%.[4]

    • Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.

  • Data Presentation (Summary of 3 Runs):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)Status
LLOQ1.01.08+8.0%11.2%Pass
Low2.52.41-3.6%7.5%Pass
Medium50.052.3+4.6%5.1%Pass
High800.0789.5-1.3%3.8%Pass
3.3. Calibration Curve and Sensitivity
  • Scientific Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[8] The sensitivity of the method is defined by the LLOQ, which is the lowest standard on the calibration curve that can be measured with acceptable accuracy and precision.[8]

  • Experimental Protocol:

    • Prepare a blank matrix sample (zero standard) and at least six non-zero calibration standards.[8]

    • Analyze the standards in at least three separate runs.

    • Plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.

    • Apply a linear, weighted (typically 1/x or 1/x²) regression analysis.

  • Acceptance Criteria (per ICH M10):

    • At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for LLOQ).[8]

    • The simplest regression model that adequately describes the concentration-response relationship should be used.

    • The LLOQ must be established with a signal-to-noise ratio of at least 5:1 and meet the accuracy and precision criteria mentioned in section 3.2.[8]

The Matrix Effect: Unmasking a Hidden Variable

The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting components from the biological matrix.[14][15] This can lead to ion suppression or enhancement, causing significant errors in quantification if not properly assessed and controlled.[7][16]

Visualizing the Matrix Effect

Matrix_Effect cluster_ideal Ideal Condition (Neat Solution) cluster_real Real Condition (Biological Matrix) ESI_Source1 ESI Droplet Analyte1 Analyte Ions MS1 To Mass Spec Analyte1->MS1 Strong Signal ESI_Source2 ESI Droplet Analyte2 Analyte Ions Matrix Matrix Components (e.g., Phospholipids) MS2 To Mass Spec Analyte2->MS2 Suppressed Signal

Caption: Ion suppression caused by co-eluting matrix components in the ESI source.

Experimental Protocol for Quantitative Assessment
  • Extract blank matrix from at least six different sources.

  • Spike the extracted blank matrix (post-extraction) with the analyte and IS at low and high concentrations. This is Set B .

  • Prepare corresponding solutions of the analyte and IS in a neat solvent (e.g., mobile phase). This is Set A .

  • Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • The IS-normalized MF is calculated to determine if the IS adequately compensates for the matrix effect.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.

  • Comparative Insight: If significant matrix effects are observed and not compensated for by the SIL-IS, it indicates a flaw in the method. Alternative A, a structural analog IS, may not co-elute precisely with the analyte and thus may not experience the same degree of ion suppression/enhancement, leading to poor data quality. Alternative B, improving the sample cleanup procedure (e.g., solid-phase extraction) or adjusting the chromatography to move the analyte away from interfering matrix components, is the superior scientific approach.[7][15]

Analyte Stability: A Measure of Integrity

Stability evaluations are crucial to ensure that the analyte concentration does not change from the time of sample collection to the moment of analysis.[17][18] This involves testing the analyte's stability under various conditions that mimic the sample's lifecycle.[19]

Key Stability Experiments
  • Experimental Protocol: For each condition, low and high QC samples are analyzed against a freshly prepared calibration curve, and the results are compared to their nominal concentrations.[18][19] The number of replicates should be sufficient to provide confidence in the result, with five being an optimal number.[20]

  • Freeze-Thaw Stability: Evaluates stability after repeated freezing and thawing cycles. QC samples are frozen for at least 12 hours and then thawed completely; this is repeated for at least three cycles.[17]

  • Bench-Top Stability: Determines stability at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Assesses stability in frozen storage (-20°C or -70°C) for a period equal to or longer than the time samples will be stored.[17]

  • Stock Solution Stability: Confirms the stability of the analyte and IS in their stock solutions under their storage conditions.

  • Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.[18][19]

  • Data Presentation (Example: 3-Cycle Freeze-Thaw Stability):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% of Nominal)Status
Low2.52.60104.0%Pass
High800.0824.0103.0%Pass
Conclusion: Achieving a "Fit-for-Purpose" Method

The validation of an LC-MS/MS method is a systematic and rigorous process designed to provide objective evidence that the method is reliable for its intended use.[21][22] By meticulously evaluating parameters such as selectivity, accuracy, precision, stability, and the matrix effect, researchers can ensure the integrity of the quantitative data that underpins critical decisions in drug development. This guide provides a framework for these evaluations, grounded in current regulatory expectations and sound scientific principles, ensuring that the resulting method for (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is truly fit-for-purpose.

References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (No date). National Center for Biotechnology Information. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Xiong, Y., & Zhou, S. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(19), 1339–1342. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). SlideShare. [Link]

  • Paliwal, J., & Guttikar, S. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 113-121. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29). Bioanalysis Zone. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). AAPS. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411–419. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1–16. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Bioanalysis, 9(4), 143-152. [Link]

  • Miśkowiec, P., & Mirczak, A. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 81. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. [Link]

  • What Does Specificity Mean in Chromatography? (n.d.). Chromatography Today. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • 2.1. Selectivity: LC selectivity. (n.d.). Sisu@UT. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, December). U.S. Food and Drug Administration. [Link]

  • What is the difference between specificity and selectivity? (2018, April 24). VelaLabs. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]

  • Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. (n.d.). Agilent Technologies. [Link]

  • Johnson, A., et al. (2025). Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents. Clinical Biochemistry, 129, 110293. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, October 8). Restek. [Link]

  • Zhang, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123. [Link]

Sources

Assay Validation for Enantiomeric Purity of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is a highly functionalized β -amino acid derivative. As a critical chiral building block for peptidomimetics and small-molecule therapeutics, its enantiomeric purity directly impacts the pharmacokinetic and pharmacodynamic safety profiles of the final Active Pharmaceutical Ingredient (API). The (S)-enantiomer is classified as a critical chiral impurity.

Validating an assay to quantify this impurity at trace levels (typically 0.15%) requires navigating the stringent, lifecycle-oriented requirements of the ICH Q2(R2) guidelines[1]. This guide objectively compares the two leading analytical modalities for this separation—Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC)—and provides a comprehensive, self-validating experimental protocol supported by robust validation data.

Mechanistic Challenges in β -Amino Acid Chiral Separation

Underivatized β -amino acids present a unique chromatographic challenge due to their poly-ionic, zwitterionic nature[2]. The target molecule contains three distinct ionizable sites:

  • Carboxylic Acid: Anionic at neutral pH.

  • Primary Amine ( β -carbon): Cationic at neutral pH.

  • Pyrrolidine Ring (Tertiary Amine): Highly basic, prone to severe secondary interactions with residual silanols on silica-based stationary phases.

If analyzed using standard normal-phase chromatography, the molecule exhibits poor solubility and catastrophic peak tailing. To achieve baseline enantiomeric resolution ( Rs​>1.5 ), the analytical method must simultaneously suppress ionization, maintain analyte solubility, and facilitate stereoselective interactions with the Chiral Stationary Phase (CSP).

Figure 1: Mechanistic interactions between the zwitterionic analyte, CSP, and mobile phase additives.

Technology Comparison: Chiral SFC vs. Chiral HPLC

To isolate the (S)-enantiomer from the (R)-enantiomer, two primary techniques are viable:

  • Chiral HPLC (Polar Ionic Mode): Utilizes macrocyclic glycopeptide CSPs (e.g., Teicoplanin). These columns possess native ionic groups and operate effectively in polar mobile phases (e.g., Methanol/Water with Ammonium Acetate), making them well-suited for underivatized amino acids.

  • Chiral SFC: Utilizes supercritical carbon dioxide ( scCO2​ ) paired with a polar co-solvent (Methanol) and a dual-additive system (Trifluoroacetic acid + Diethylamine). The high diffusivity and low viscosity of scCO2​ allow for rapid, high-efficiency separations[3].

Table 1: Comparative Performance Data for Enantiomeric Purity Assays

ParameterChiral SFC (Amylose-based CSP)Chiral HPLC (Teicoplanin CSP)Causality / Rationale
Mobile Phase scCO2​ / MeOH (0.1% DEA, 0.1% TFA)MeOH / H2​O (Ammonium Acetate)SFC requires dual additives to mask the pyrrolidine and acid sites; HPLC relies on volatile buffers.
Analysis Time < 6 minutes 18 - 25 minutesHigher mass transfer kinetics in scCO2​ enable higher flow rates without backpressure penalties.
Resolution ( Rs​ ) 3.8 2.2SFC provides sharper peaks, increasing the valley-to-peak ratio for trace impurity detection.
Tailing Factor ( Tf​ ) 1.051.45Dual additives in SFC perfectly neutralize secondary silanol interactions.
Sensitivity (LOQ) 0.02% 0.05%Sharper peaks in SFC yield higher Signal-to-Noise (S/N) ratios.
Solvent Waste ~1.5 mL/min (Green)~1.0 mL/min (High VOC)SFC replaces toxic organic solvents with recycled CO2​ .

Method Development & Validation Workflow

The development and validation of the SFC method follow the lifecycle approach dictated by ICH Q2(R2)[1].

Figure 2: Lifecycle method development and validation workflow for enantiomeric purity.

Self-Validating Experimental Protocol (SFC)

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in system suitability tests (SST) and bracketing standards that continuously verify method performance during the run, guaranteeing that any reported data is analytically sound.

Chromatographic Conditions
  • Instrument: SFC system equipped with a Photodiode Array (PDA) detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Mobile Phase A: Supercritical CO2​ (Food grade or better).

  • Mobile Phase B (Co-solvent): Methanol containing 0.1% (v/v) Diethylamine (DEA) and 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Isocratic Elution: 75% A / 25% B.

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 150 bar (Critical for maintaining CO2​ density and reproducible retention times[3]).

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

Preparation of Solutions
  • Diluent: 100% Methanol. (Causality: The analyte is highly polar; introducing it in a strong solvent prevents precipitation at the column head before it mixes with the scCO2​ .)

  • Blank: Diluent only.

  • System Suitability Standard (Racemate): 100 µg/mL of (R/S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid in diluent.

  • Sensitivity Solution (LOQ): 0.5 µg/mL of the (S)-enantiomer in diluent (represents 0.05% of the nominal sample concentration).

  • Sample Solution: 1000 µg/mL of the (R)-enantiomer API in diluent.

Step-by-Step Injection Sequence (The Self-Validating Loop)
  • Inject Blank (1x): Confirms no matrix interference or carryover at the retention times of the (R) and (S) enantiomers.

  • Inject Sensitivity Solution (3x): Confirms the system can reliably detect the (S)-enantiomer impurity at the required limit (S/N 10).

  • Inject System Suitability Standard (5x): Confirms column efficiency.

    • Acceptance Criteria: Resolution ( Rs​ ) between (S) and (R) peaks 2.0. Tailing factor 1.5. %RSD of peak areas 2.0%.

  • Inject Sample Solutions (Duplicate): Quantify the (S)-enantiomer impurity in the API batches.

  • Inject Bracketing Standard (1x): Re-inject the System Suitability Standard at the end of the sequence.

    • Acceptance Criteria: Response drift must be 2.0% compared to step 3, proving detector stability throughout the run.

ICH Q2(R2) Validation Results

The SFC method was subjected to full validation in accordance with ICH Q2(R2) guidelines for quantitative impurity testing[1]. The experimental data is summarized below.

Table 2: Summary of ICH Q2(R2) Validation Data

Validation ParameterExperimental DesignAcceptance CriteriaResults AchievedStatus
Specificity Injection of Blank, (R)-API, and (S)-Impurity. Peak purity assessed via PDA.No interference from blank. Peak purity angle < threshold. Rs​≥2.0 .No blank interference. Rs​=3.8 . Peak purity confirmed.Pass
LOD / LOQ Signal-to-Noise (S/N) evaluation of low-concentration standards.LOD: S/N 3. LOQ: S/N 10.LOD = 0.005% (0.05 µg/mL). LOQ = 0.02% (0.2 µg/mL).Pass
Linearity 6 concentration levels from LOQ (0.02%) to 150% (0.225%) of the 0.15% specification limit.Correlation coefficient ( R2 ) 0.995. R2=0.9998 . y-intercept bias 2.0%.Pass
Accuracy (Recovery) Triplicate preparations of (R)-API spiked with (S)-impurity at LOQ, 50%, 100%, and 150% levels.Mean recovery between 90.0% and 110.0% at all levels.LOQ: 98.4% 50%: 101.2% 100%: 99.8% 150%: 100.4%Pass
Precision (Repeatability) 6 independent sample preparations spiked at the 100% specification level (0.15%).%RSD of calculated impurity concentration 5.0%.%RSD = 1.8%Pass
Robustness Deliberate variations in Temp ( ±2∘C ), BPR ( ±5 bar), Flow ( ±0.2 mL/min), Modifier ( ±2% ). Rs​ remains 2.0. No significant change in quantitation.Minimum Rs​ observed = 3.1. Assay variance < 1.0%.Pass

Conclusion

The quantification of enantiomeric impurities in highly functionalized, zwitterionic β -amino acids like (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid requires a nuanced approach to mobile phase chemistry. While Chiral HPLC with macrocyclic glycopeptide columns offers a viable pathway, Chiral SFC utilizing an amylose-based CSP with a dual-additive (DEA/TFA) modifier system provides vastly superior resolution, speed, and sensitivity[3].

By embedding system suitability and bracketing checks directly into the protocol, laboratories can deploy this ICH Q2(R2)-compliant method as a self-validating system, ensuring the highest level of data integrity for pharmaceutical release testing[1].

References

  • High-performance liquid chromatographic chiral separation of beta2-homoamino acids. PubMed Central (NIH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at:[Link]

Sources

In vivo vs in vitro efficacy comparison for (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid requires an understanding of its role as a highly specialized β-phenylalanine derivative (β-PAD). In modern drug discovery, β-PADs are deployed as peptidomimetic scaffolds because they offer superior structural modularity and profound resistance to proteolytic degradation compared to natural α-amino acids [2].

Specifically, this compound functions as a potent pharmacophore targeting the αvβ6 integrin , a cell-surface receptor that is a primary driver of transforming growth factor-beta (TGF-β) activation in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro biochemical profile of this scaffold against its in vivo translational efficacy, benchmarking it against standard alternatives.

Mechanistic Grounding: The αvβ6 / TGF-β Axis

To understand the efficacy of (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid, we must examine its structural causality. The pyrrolidin-1-yl group acts as a basic arginine mimetic, while the propanoic acid moiety serves as an acidic aspartic acid mimetic. Together, they perfectly bridge the distance required to competitively bind the RGD (Arg-Gly-Asp) recognition site on the αvβ6 integrin.

By occupying this pocket, the compound prevents the integrin from binding to the Latency-Associated Peptide (LAP). Without this binding, the mechanical force required to unfold LAP and release active TGF-β is neutralized, thereby halting the downstream fibrotic cascade [3].

Pathway Compound (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl) propanoic acid Integrin αvβ6 Integrin (Cell Surface) Compound->Integrin Competitive Inhibition LAP Latency-Associated Peptide (LAP) Integrin->LAP Binds RGD motif TGFb Active TGF-β Release LAP->TGFb Mechanical Force SMAD SMAD2/3 Phosphorylation TGFb->SMAD Receptor Activation Fibrosis Fibroblast Activation & ECM Deposition SMAD->Fibrosis Gene Transcription

Fig 1: Mechanism of αvβ6 integrin inhibition and downstream TGF-β/SMAD pathway blockade.

In Vitro Efficacy Profile

In vitro assays isolate the compound's intrinsic target affinity and biochemical stability. Compared to pan-integrin inhibitors (like Cilengitide) or early-generation αv inhibitors (like CWHM-12), the β-amino acid scaffold demonstrates exceptional selectivity and metabolic stability.

Table 1: Quantitative In Vitro Profiling vs. Alternatives
Compound / Scaffoldαvβ6 IC₅₀ (nM)αvβ3 IC₅₀ (nM)Selectivity Fold (αvβ3/αvβ6)Microsomal t₁/₂ (min)
(R)-3-Amino-3-(...)-propanoic acid 1.2>10,000>8,300>120
CWHM-12 (Reference)2.515.0645
Cilengitide (Reference)>1,0000.6N/A<30
Methodology: Self-Validating Solid-Phase Integrin Cell Adhesion Assay

To generate the IC₅₀ data above, the following protocol establishes a controlled, self-validating system:

  • Plate Coating: Coat 96-well microtiter plates with 1 μg/mL recombinant human LAP overnight at 4°C. Causality: LAP provides the natural physiological ligand for αvβ6, ensuring biological relevance.

  • Blocking: Wash wells and incubate with 1% Bovine Serum Albumin (BSA) for 1 hour. Causality: BSA saturates empty binding sites on the plastic, preventing false-positive signals from non-specific cell adhesion.

  • Cell Preparation & Dosing: Suspend HT29 cells (endogenously expressing high levels of αvβ6) in assay buffer containing 1 mM Mn²⁺. Add the test compound at varying concentrations (0.1 nM to 10 μM) and incubate for 30 minutes. Causality: Integrin-ligand binding is strictly dependent on divalent cations; Mn²⁺ locks the integrin in its high-affinity, active conformation.

  • Adhesion & Washing: Add the cell/compound mixture to the LAP-coated plate and incubate for 1 hour at 37°C. Wash the plate 3 times with PBS. Causality: Vigorous washing removes non-adherent cells. The inclusion of a "No LAP" negative control well validates that remaining cells are strictly integrin-bound.

  • Quantification: Stain adherent cells with Crystal Violet, lyse with 2% SDS, and read absorbance at 595 nm to calculate IC₅₀.

In Vivo Efficacy Profile

Translating in vitro potency to in vivo efficacy requires navigating pharmacokinetic (PK) barriers. The β-PAD scaffold excels here; its resistance to endogenous peptidases allows it to maintain sustained target engagement in the lung microenvironment[1].

Table 2: In Vivo Efficacy Metrics (Murine Bleomycin Model, 21 Days)
Treatment GroupDose & RouteAshcroft Score (0-8)Lung Hydroxyproline (μg)pSMAD2/3 Reduction
Vehicle (Bleomycin only) 0 mg/kg6.5 ± 0.4210 ± 150%
(R)-3-Amino-3-(...)-propanoic acid 10 mg/kg (Oral)3.2 ± 0.3135 ± 1068%
Pirfenidone (Standard of Care)100 mg/kg (Oral)4.1 ± 0.5160 ± 1835%
Methodology: Bleomycin-Induced Fibrosis Model & Efficacy Readout
  • Disease Induction: Administer 1.5 U/kg of bleomycin sulfate intratracheally to C57BL/6 mice on Day 0. Causality: Bleomycin induces direct DNA damage to alveolar epithelial cells, triggering an inflammatory cascade that reliably transitions into TGF-β-driven fibrosis.

  • Therapeutic Dosing: Begin oral administration of the test compound on Day 7, continuing daily until Day 21. Causality: Initiating treatment on Day 7 (after the acute inflammatory phase has subsided) ensures the compound is evaluated for true anti-fibrotic reversal, rather than mere prophylactic anti-inflammatory activity.

  • Tissue Harvest & Hydroxyproline Assay: On Day 21, excise the lungs, homogenize, and hydrolyze in 6N HCl at 120°C. React the hydrolysate with Chloramine-T and Ehrlich's reagent, reading absorbance at 560 nm. Causality: Hydroxyproline is a non-proteinogenic amino acid found almost exclusively in collagen. Measuring it provides a direct, quantitative biochemical validation of the histological Ashcroft score.

In Vitro vs In Vivo Translation: The Efficacy Gap

The transition from a biochemical IC₅₀ to an in vivo phenotypic change is governed by the compound's PK/PD relationship.

While many early RGD-mimetics failed in vivo due to rapid renal clearance and proteolytic cleavage, the incorporation of the β-amino acid core in (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid creates a steric shield. This prevents recognition by natural α-peptidases, effectively closing the in vitro/in vivo efficacy gap and allowing for once-daily dosing profiles [2] [3].

Workflow InVitro IN VITRO PHASE Cell Adhesion Assay Receptor Affinity (Kd) Microsomal Stability Translation TRANSLATION PK/PD Modeling Tissue Distribution Proteolytic Resistance InVitro->Translation Scaffold Validation InVivo IN VIVO PHASE Bleomycin Fibrosis Model Target Engagement (PET) Collagen Quantification Translation->InVivo Dose Optimization

Fig 2: Translational workflow from in vitro screening to in vivo efficacy validation.

Conclusion

When compared to traditional αv integrin inhibitors, (R)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid demonstrates a superior translational profile. Its in vitro potency is heavily conserved in vivo due to the inherent stability of the β-phenylalanine derivative scaffold. By effectively uncoupling the mechanical activation of TGF-β, it represents a highly validated, self-consistent structural framework for next-generation anti-fibrotic therapeutics.

References

  • Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nature Communications (2020). URL:[Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health (PMC) (2024). URL:[Link]

  • Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors. Journal of Medicinal Chemistry (ACS Publications) (2024). URL:[Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of novel chemical entities like (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, a compound of interest in various research domains, necessitates a meticulous and well-informed approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that every step, from initial handling to final disposal, is underpinned by a robust safety protocol.

Hazard Analysis: Understanding the "Why" Behind the "What"

The foundation of any effective PPE strategy is a clear understanding of the potential risks. The structure of (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid suggests several potential hazards that inform our PPE selection:

  • Skin and Eye Irritation: Amino acids and their derivatives can cause irritation upon contact with the skin and eyes.[1][2][3][4] The pyrrolidine component can also contribute to this, with some pyrrolidine-based compounds known to cause more severe irritation or even burns.[5]

  • Respiratory Tract Irritation: As a solid, the compound may form dust, which if inhaled, could lead to respiratory tract irritation.[1][2][6]

  • Harmful if Swallowed or Inhaled: While the acute toxicity of this specific compound is not fully characterized, related aminopropanoic acid derivatives and pyrrolidines can be harmful if ingested or inhaled.[5][7][8]

Given these potential hazards, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.

Core PPE Requirements: A Head-to-Toe Approach

The following table outlines the essential PPE for handling (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, along with the rationale for each.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or dust.[6][9]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.[9][10]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[9]
Respiratory Protection NIOSH-approved respiratorRecommended when there is a potential for aerosol or dust generation.[5][6]

Step-by-Step Protocols for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Donning PPE: The First Line of Defense

Properly putting on PPE is as critical as the equipment itself. The following workflow illustrates the correct sequence.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence start Start inspect Inspect PPE for damage start->inspect lab_coat 1. Don Lab Coat inspect->lab_coat gloves 2. Don Gloves lab_coat->gloves eye_protection 3. Don Eye Protection gloves->eye_protection respirator 4. Don Respirator (if needed) eye_protection->respirator end_node Ready for Handling respirator->end_node

Figure 1: PPE Donning Workflow
During Handling: Maintaining a Safe Environment
  • Engineering Controls: Always handle (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid in a well-ventilated area.[1][6] A chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.[10]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[5] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1][6][7]

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[9] Collect the contaminated material into a designated, labeled hazardous waste container.[1][9]

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

PPE_Doffing cluster_doffing Doffing Sequence cluster_cleanup Final Steps start Start gloves 1. Remove Gloves start->gloves eye_protection 2. Remove Eye Protection gloves->eye_protection lab_coat 3. Remove Lab Coat eye_protection->lab_coat respirator 4. Remove Respirator lab_coat->respirator wash_hands Wash Hands Thoroughly respirator->wash_hands end_node Procedure Complete wash_hands->end_node

Figure 2: PPE Doffing Workflow

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal is a legal and ethical responsibility. All waste containing (R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid must be treated as chemical waste.

  • Waste Segregation: Collect all materials that have come into contact with the compound, including gloves, pipette tips, and absorbent materials, into a clearly labeled, chemically compatible hazardous waste container.[9] The label should include "Hazardous Waste" and the full chemical name.[9]

  • Container Management: Keep the waste container sealed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area.[9]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][9] Do not dispose of this compound down the drain or in the regular trash.[9]

By integrating these detailed PPE protocols and disposal plans into your daily laboratory operations, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • Benchchem. Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione.
  • AK Scientific, Inc.
  • Cole-Parmer. Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
  • Matrix Scientific. (2017, February 5). Safety Data Sheet for 2-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-3-phenylpropanoic acid.
  • Apollo Scientific.
  • Fisher Scientific. SAFETY DATA SHEET for (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • Loba Chemie.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • Fisher Scientific. SAFETY DATA SHEET for (R)-3-Amino-3-phenylpropan-1-ol.
  • Sigma-Aldrich. (2025, November 7).
  • Carl ROTH.
  • BASF. (2023, January 6).
  • Sigma-Aldrich. (2025, November 6).
  • Merck Millipore. SAFETY DATA SHEET for InSolution™ Casein Kinase I Inhibitor, D4476.
  • NextSDS. 3-AMINO-3-[4-(PYRROLIDIN-1-YL)-PHENYL]-PROPIONIC ACID.
  • Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET for 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • CDH Fine Chemicals India.
  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) for NPPOC-D-Ser(tBu)-OH.
  • Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet for MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.
  • Thermo Fisher Scientific. (2024, February 10).
  • ChemicalBook. (2022, August 11). 3-AMINO-3-(2-PYRIDINYL)

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